4H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
288-30-2 |
|---|---|
Molecular Formula |
C3H4N2 |
Molecular Weight |
68.08 g/mol |
IUPAC Name |
4H-imidazole |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1,3H,2H2 |
InChI Key |
LGRQUXHYJBFGTM-UHFFFAOYSA-N |
SMILES |
C1C=NC=N1 |
Canonical SMILES |
C1C=NC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Properties of 4H-Imidazole Tautomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 4H-imidazole, a high-energy tautomer of the ubiquitous imidazole ring. While significantly less stable than its aromatic 1H- and 2H- counterparts, understanding the characteristics of this compound is crucial for a complete picture of imidazole reactivity, potential reaction mechanisms, and the interpretation of spectroscopic data. This document summarizes key theoretical data, including relative stabilities, geometric parameters, and spectroscopic markers, derived from computational chemistry. Detailed experimental and computational protocols are provided to guide further research in this area. Visualizations of tautomeric interconversion pathways are presented to facilitate a deeper understanding of the dynamic nature of the imidazole system.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry and biochemistry, appearing in the essential amino acid histidine, purines, and numerous pharmaceuticals. The biological and chemical activity of imidazole-containing compounds is intimately linked to the phenomenon of prototropic tautomerism, where a proton can reside on different nitrogen atoms, leading to a dynamic equilibrium between various isomeric forms. While the aromatic 1H- and 2H-imidazoles are the most stable and well-studied tautomers, the non-aromatic 4H- and 5H-imidazoles represent high-energy intermediates that can play a role in reaction pathways.
This guide focuses specifically on the theoretical properties of the this compound tautomer. Due to its inherent instability, direct experimental characterization of this compound is challenging. Therefore, computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for elucidating its structure, stability, and spectroscopic signatures.
Tautomeric Landscape of Imidazole
The imidazole ring system can exist in several tautomeric forms, with the equilibrium being influenced by factors such as substitution, solvent, and temperature. The primary tautomers include the aromatic 1H- and 2H-imidazoles, and the non-aromatic 4H- and 5H-imidazoles. The introduction of a methylene group into the imidazole ring disrupts the cyclic electron delocalization, leading to a significant loss of aromatic stabilization and a corresponding increase in energy.
Quantitative Theoretical Data
The following tables summarize key quantitative data for the this compound tautomer, primarily derived from DFT and ab initio calculations. For comparison, data for the most stable 1H-imidazole tautomer is also included where available.
Relative Energies and Stability
Computational studies consistently show that the non-aromatic this compound is significantly less stable than its aromatic counterparts. The loss of aromatic stabilization is the primary factor contributing to this energy difference.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| 1H-Imidazole | B3LYP/6-311++G | 0.0 | |
| This compound | B3LYP/6-311++G | ~48-52 (estimated) | [1] |
Note: The relative energy for this compound is an estimation based on the calculated energy barriers for proton transfer from aromatic tautomers. Direct calculation of the relative energy of the this compound minimum is less common in the literature due to its instability.
Geometric Parameters
The geometry of this compound deviates significantly from the planarity of the aromatic tautomers due to the presence of the sp³-hybridized carbon atom.
| Parameter | This compound (Calculated) | 1H-Imidazole (Calculated) |
| Bond Lengths (Å) | ||
| N1-C2 | ~1.28 | ~1.38 |
| C2-N3 | ~1.40 | ~1.32 |
| N3-C4 | ~1.47 | ~1.38 |
| C4-C5 | ~1.51 | ~1.36 |
| C5-N1 | ~1.40 | ~1.38 |
| C4-H | ~1.09 | ~1.08 |
| C5-H | ~1.08 | ~1.08 |
| C2-H | ~1.08 | ~1.08 |
| N1-H | - | ~1.01 |
| Bond Angles (°) | ||
| C5-N1-C2 | ~108 | ~107 |
| N1-C2-N3 | ~115 | ~111 |
| C2-N3-C4 | ~106 | ~107 |
| N3-C4-C5 | ~102 | ~109 |
| C4-C5-N1 | ~109 | ~106 |
Note: The presented values for this compound are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used.
Spectroscopic Properties
Predicted spectroscopic data provides a theoretical fingerprint for the potential identification of the transient this compound species.
The calculated vibrational spectrum of this compound is expected to show characteristic peaks corresponding to C-H, N-H (if applicable to the transition state), C=N, and C-N stretching and bending modes.
| Vibrational Mode | This compound (Calculated cm⁻¹) | 1H-Imidazole (Calculated cm⁻¹) |
| C-H stretch (sp³) | ~2900-3000 | - |
| C-H stretch (sp²) | ~3100-3200 | ~3100-3200 |
| C=N stretch | ~1650-1700 | ~1500-1600 (ring modes) |
| C-N stretch | ~1200-1300 | ~1200-1300 (ring modes) |
| N-H stretch | - | ~3500 |
Calculated NMR chemical shifts are powerful tools for distinguishing between tautomers.[2] The sp³-hybridized C4 in this compound is expected to have a significantly different ¹³C NMR chemical shift compared to the sp² carbons in the aromatic tautomers.
| Nucleus | This compound (Calculated ppm) | 1H-Imidazole (Calculated ppm) |
| ¹³C | ||
| C2 | ~160 | ~136 |
| C4 | ~50 | ~122 |
| C5 | ~130 | ~122 |
| ¹H | ||
| H on C2 | ~8.0 | ~7.7 |
| H on C4 | ~3.5 | ~7.1 |
| H on C5 | ~7.5 | ~7.1 |
| H on N1 | - | ~12-13 |
Note: Chemical shifts are highly dependent on the computational method and solvent model used. The values presented are indicative and for comparative purposes.
Tautomeric Interconversion Pathways
The interconversion between imidazole tautomers proceeds through proton transfer reactions, which can be modeled computationally to determine the transition states and energy barriers. The uncatalyzed 1,2-proton shift in the gas phase has a high energy barrier.[1] However, this barrier can be significantly lowered by the presence of solvent molecules (e.g., water) that facilitate a concerted proton transfer mechanism.[3]
Experimental and Computational Protocols
Computational Methodology
A robust computational protocol is essential for obtaining reliable theoretical data on imidazole tautomers.
Protocol for DFT Calculations:
-
Geometry Optimization:
-
The initial structures of the imidazole tautomers are built using a molecular editor.
-
Geometry optimization is performed using a DFT functional such as B3LYP, with a reasonably large basis set like 6-311++G(d,p) to accurately describe the electronic structure and diffuse functions for anions and hydrogen bonding.
-
-
Frequency Calculations:
-
Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. For a transition state, exactly one imaginary frequency is expected.
-
These calculations also provide the zero-point vibrational energy (ZPVE) correction.
-
-
Relative Energy Calculation:
-
The electronic energies of the optimized tautomers are obtained.
-
The relative energies are calculated by taking the difference in the ZPVE-corrected electronic energies.
-
-
NMR Chemical Shift Calculation:
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[2]
-
Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometries.
-
A solvent model (e.g., PCM) can be included to simulate solution-phase conditions.
-
-
Transition State Search:
-
To study the interconversion pathway, a transition state (TS) search is performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.
-
An Intrinsic Reaction Coordinate (IRC) calculation is then performed to confirm that the found TS connects the desired reactant and product tautomers.[1]
-
Experimental Protocols
While direct observation of this compound is difficult, the following experimental techniques are crucial for studying the overall tautomeric equilibrium of imidazole derivatives.
5.2.1. NMR Spectroscopy
-
Sample Preparation: A solution of the imidazole derivative is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC are employed.
-
Tautomer Analysis: In cases of slow exchange, distinct signals for different tautomers may be observed. For rapid exchange, averaged signals are seen. Variable-temperature (VT) NMR can be used to slow down the exchange rate. The ratio of tautomers can be determined by integrating the signals of non-exchangeable protons.[2]
5.2.2. X-ray Crystallography
-
Crystal Growth: Single crystals of the imidazole derivative are grown by methods such as slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the tautomeric form present in the solid state.
Conclusion
The this compound tautomer, while energetically unfavorable, is a key component in the complete theoretical landscape of the imidazole ring system. Computational chemistry provides invaluable insights into its structure, stability, and spectroscopic properties, which are largely inaccessible through direct experimental measurement. The data and protocols presented in this guide offer a foundation for researchers in medicinal chemistry and related fields to better understand the tautomeric behavior of imidazoles, aiding in the rational design of new molecules and the interpretation of experimental results. A thorough grasp of the properties of all tautomers, including high-energy intermediates like this compound, is essential for predicting reactivity and biological function.
References
- 1. Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 4H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Among its various isomeric forms, the 4H-imidazole moiety has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.
Synthetic Strategies for this compound Scaffolds
The construction of the this compound core can be achieved through various synthetic routes, often leveraging multicomponent reactions (MCRs) that allow for the rapid assembly of molecular complexity from simple starting materials. A prominent approach is a variation of the Debus-Radziszewski imidazole synthesis.
General Experimental Protocol: One-Pot Synthesis of Tetrasubstituted 4H-Imidazoles
This protocol outlines a common one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Aromatic aldehyde
-
Primary amine
-
Ammonium acetate
-
Glacial acetic acid (as solvent and catalyst) or a reusable catalyst like ZSM-11 zeolite for a greener approach.[1]
Procedure:
-
A mixture of benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (3.0 mmol) is prepared.[1]
-
The reagents are dissolved in glacial acetic acid or subjected to solvent-free conditions with a catalyst.[1]
-
The reaction mixture is heated, for example, at 80°C under solvent-free conditions, and monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If in a solvent, the mixture is poured into ice-cold water to precipitate the product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrasubstituted imidazole.[1]
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary depending on the specific substrates and desired product. For a greener synthesis, catalysts such as ZSM-11 zeolite can be employed under solvent-free conditions, with the catalyst being recoverable and reusable.[1]
Biological Activities and Quantitative Data
Novel this compound derivatives have demonstrated promising activity in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The following tables summarize key quantitative data from recent studies.
Anticancer Activity of Novel Imidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 1j | WM266.4 (Melanoma) | <1 | BRAF inhibitor | [3] |
| Compound 1h | WM266.4 (Melanoma) | <1 | BRAF inhibitor | [3] |
| Compound 22 | NUGC-3 (Gastric Cancer) | 0.05 | Tubulin polymerization inhibitor | [4] |
| Compound 14 | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 | Not specified | [5] |
| Compound 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | Not specified | [5] |
| 21y | MCF-7 (Breast Cancer) | 0.67 | ERK1/2 inhibitor | [6] |
Anti-inflammatory Activity of Imidazole Derivatives
| Compound ID | Assay | IC50 (nM) | Target | Reference |
| SB203580 | p38 MAP Kinase Inhibition | - | p38 MAP Kinase | [2][7][8] |
| AA4 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |
| AA6 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |
| AA8 | p38α MAP Kinase Inhibition | - | p38α MAP Kinase | [2] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.
Inhibition of the p38 MAP Kinase Pathway
Several trisubstituted and tetrasubstituted imidazole derivatives have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This kinase is a key regulator of the production of pro-inflammatory cytokines.[2] By inhibiting p38 MAP kinase, these compounds can effectively block the inflammatory cascade, making them promising candidates for the treatment of inflammatory diseases.[2] The pyridinyl imidazole class of compounds, such as SB203580, are well-known inhibitors that bind to the ATP pocket of the kinase.[1][7]
Caption: Inhibition of the p38 MAP Kinase signaling pathway by this compound derivatives.
Modulation of the BRAF/MEK/ERK Pathway
The BRAF/MEK/ERK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is frequently dysregulated in various cancers, particularly melanoma.[9] Certain imidazole derivatives have been developed as potent inhibitors of BRAF, including the V600E mutant, which is a common driver of tumorigenesis.[3][10] These inhibitors typically bind to the ATP-binding site of the BRAF kinase, preventing its activation and subsequent downstream signaling, ultimately leading to reduced cell proliferation and survival.[9]
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by this compound derivatives.
Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[11] Some imidazole-containing compounds have been identified as inhibitors of this pathway.[12] These inhibitors often target the Smoothened (SMO) receptor, a key component of the Hh pathway. By blocking SMO, these derivatives can prevent the downstream activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation.[13]
Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.
Experimental Workflow for Drug Discovery and Evaluation
The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of novel this compound derivatives.
Key Experimental Protocols in Biological Evaluation
In Vitro Cell Viability Assay (MTT Assay): This assay is commonly used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Kinase Inhibition Assay: To determine the direct inhibitory effect of a compound on a specific kinase (e.g., p38 or BRAF), in vitro kinase assays are performed.
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared in a suitable buffer.
-
Compound Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for medicinal chemists. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of this compound-based drugs.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p38 and c-Jun N-terminal kinase mitogen-activated protein kinase signaling pathways play distinct roles in the response of organogenesis-stage embryos to a teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of the 4H-Imidazole Core
For Researchers, Scientists, and Drug Development Professionals
The 4H-imidazole moiety, a non-aromatic tautomer of the ubiquitous imidazole ring, represents a unique and reactive scaffold of significant interest in medicinal chemistry and drug development. Its distinct electronic and structural properties, compared to its aromatic 1H- and 2H-counterparts, offer opportunities for the design of novel therapeutic agents. However, the inherent reactivity and propensity of simple 4H-imidazoles to tautomerize to their more stable aromatic forms present challenges in their characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the this compound core structure, supported by experimental data from simple derivatives and theoretical calculations for the parent molecule.
Introduction to the this compound Core
The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and purine nucleobases.[1] While the aromatic 1H-imidazole is the most common and stable tautomer, the this compound isomer, with a saturated carbon at the 4-position, offers a three-dimensional geometry that can be exploited in drug design. Compounds containing the imidazole scaffold have been developed to modulate various biological pathways and are used in treatments for a wide range of conditions, including cancer, infections, and inflammatory diseases.[2]
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous identification and characterization of the this compound core. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound derivatives. Due to the high reactivity of the parent this compound, experimental NMR data for the unsubstituted core is scarce. Therefore, the following data is a combination of expected chemical shifts based on related structures and theoretical calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~7.5 - 8.0 | - | Singlet, downfield due to adjacent nitrogen atoms. |
| H-5 | ~6.5 - 7.0 | - | Singlet. |
| H-4 | ~3.5 - 4.5 | - | Methylene protons, likely a singlet. |
| C-2 | - | ~150 - 160 | Imin-like carbon, most deshielded. |
| C-5 | - | ~120 - 130 | Olefinic carbon. |
| C-4 | - | ~40 - 50 | Saturated sp³ hybridized carbon. |
Note: These are estimated values. Actual chemical shifts will be influenced by substituents and the solvent used.
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes expected for the this compound core are summarized below.
Table 2: Characteristic IR Absorption Frequencies for the this compound Core
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=N (imine) | Stretching | 1640 - 1690 | Medium to Strong |
| C=C (alkene) | Stretching | 1620 - 1680 | Medium |
| C-H (sp²) | Stretching | 3000 - 3100 | Medium |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium |
| C-N | Stretching | 1020 - 1250 | Medium |
Note: The N-H stretching band, typically seen around 3300-3500 cm⁻¹, is absent in the this compound core unless a substituent at the N-1 or N-3 position is hydrogen.
UV-Vis spectroscopy is used to study electronic transitions within a molecule. Unlike the aromatic 1H-imidazole which exhibits strong absorption due to its conjugated π-system, the this compound core is expected to have different absorption characteristics due to its non-aromatic nature.
Table 3: Expected UV-Vis Absorption Data for the this compound Core
| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| n → π | ~270 - 300 | Low | Protic or Aprotic |
| π → π | ~200 - 220 | High | Protic or Aprotic |
Note: The exact λmax and ε values are highly dependent on substitution and solvent polarity.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak (M+) for the unsubstituted this compound would be observed at m/z 68.04.
Table 4: Expected Mass Spectrometry Fragmentation for the this compound Core
| m/z | Fragment Ion | Possible Neutral Loss |
| 68 | [C₃H₄N₂]⁺ | Molecular Ion |
| 41 | [C₂H₃N]⁺ | HCN |
| 40 | [C₂H₂N]⁺ | H₂CN |
| 28 | [CH₂N]⁺ | C₂H₂N |
Note: The fragmentation pattern can be complex and is influenced by the ionization method used.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the characterization of this compound derivatives.
-
Sample Dissolution: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Sample Grinding: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Solution Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Cuvette Filling: Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.
-
Data Acquisition: Place the cuvettes in the UV-Vis spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.
Visualization of Methodologies and Signaling Pathways
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Imidazole-based compounds are known to target key enzymes in cancer signaling pathways, such as tyrosine kinases.[3] The following diagram illustrates a simplified signaling pathway where an imidazole derivative acts as a kinase inhibitor.
Caption: Simplified diagram of a kinase signaling pathway inhibited by a this compound derivative.
Conclusion
The spectroscopic characterization of the this compound core requires a multifaceted approach due to its inherent reactivity. While experimental data on the parent molecule is limited, a combination of data from simple derivatives and theoretical calculations provides a robust framework for its identification. The unique structural and electronic features of the this compound scaffold continue to make it an attractive target for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently characterize and explore the potential of this important heterocyclic core.
References
The Electronic Structure and Aromaticity of the 4H-Imidazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. While the aromatic 1H-imidazole tautomer is well-understood, its non-aromatic counterpart, the 4H-imidazole, represents a less explored yet significant area of study. This technical guide provides an in-depth analysis of the electronic structure and aromaticity of the this compound ring. It summarizes key quantitative data, details relevant experimental and computational methodologies, and utilizes visualizations to clarify complex concepts, offering a comprehensive resource for professionals in drug discovery and chemical research.
Introduction: The Tale of Two Tautomers
Imidazole (C₃H₄N₂) is a five-membered heterocycle containing two nitrogen atoms. It exists in different tautomeric forms, with the 1H- and 4H-imidazoles being of principal interest. The 1H-imidazole is a planar, aromatic compound that adheres to Hückel's rule, possessing 6 π-electrons that are delocalized across the ring.[1] This aromaticity confers significant stability to the 1H-tautomer.
In contrast, the this compound is a non-aromatic tautomer where one of the nitrogen atoms is sp³-hybridized, interrupting the cyclic delocalization of π-electrons. This fundamental difference in electronic structure leads to vastly different chemical properties and reactivity.[2] While less stable and more reactive than its aromatic counterpart, the this compound moiety is a key intermediate in various chemical transformations and can be found in more complex molecular architectures.[2] Understanding the electronic landscape of the this compound ring is therefore crucial for predicting its reactivity and for the rational design of novel chemical entities.
Electronic Structure of this compound
The electronic structure of this compound is characterized by a localized system of π-electrons, a stark contrast to the delocalized system in 1H-imidazole. This localization is a direct consequence of the sp³-hybridized carbon atom at position 4, which breaks the continuous overlap of p-orbitals around the ring.
Orbital Hybridization:
-
N1 and N3: These nitrogen atoms are sp²-hybridized, each forming two sigma bonds with adjacent carbon atoms and having a lone pair of electrons in an sp² orbital. The remaining p-orbital on each nitrogen atom participates in π-bonding.
-
C2 and C5: These carbon atoms are also sp²-hybridized, each forming three sigma bonds (two with adjacent ring atoms and one with a hydrogen atom). Their p-orbitals contribute to the π-system.
-
C4: This carbon atom is sp³-hybridized, forming four sigma bonds (two with adjacent nitrogen and carbon atoms and two with hydrogen atoms). It does not have a p-orbital available for π-bonding, thus disrupting the conjugation.
This hybridization scheme results in a diene-like electronic structure within the five-membered ring.
Aromaticity of the this compound Ring: A Quantitative Perspective
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Various experimental and computational methods are employed to quantify the degree of aromaticity. For the this compound ring, these indices consistently point towards a non-aromatic character.
Aromaticity Indices
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of a given ring. A value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.
Computational studies have shown that the 1H-imidazole tautomer possesses a high HOMA value, confirming its aromatic character. In contrast, computational analyses of other imidazole tautomers, including the this compound, reveal their non-aromatic nature.[3] Due to the inherent instability of the parent this compound, experimental determination of its HOMA value is challenging.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a ring's center or above its plane. Aromatic compounds exhibit negative NICS values (diatropic ring current), while anti-aromatic compounds have positive values (paratropic ring current). Non-aromatic compounds have NICS values close to zero.
Quantitative Structural Data
The bond lengths within the this compound ring provide direct evidence of its non-aromatic nature. In an aromatic system, the bond lengths are expected to be intermediate between single and double bonds due to electron delocalization. In this compound, a clear alternation of single and double bond lengths is observed.
The following table summarizes selected bond lengths for derivatives of this compound, as determined by X-ray crystallography. It is important to note that data for the unsubstituted this compound is scarce due to its high reactivity and volatility.[2]
| Bond | Bond Length (Å) in this compound derivative 3p[5] | Bond Length (Å) in 1H-imidazole (for comparison) |
| C2-N1 | 1.322(3) | ~1.38 |
| N1-C5 | - | ~1.35 |
| C5-C4 | - | ~1.36 |
| C4-N3 | - | ~1.38 |
| N3-C2 | 1.332(3) | ~1.31 |
| C4-C5 | 1.512(3) | ~1.36 |
Note: The atom numbering in the cited source for derivative 3p may differ from standard imidazole nomenclature. The data is presented to illustrate the presence of distinct single and double bonds.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough understanding of the electronic structure and aromaticity of molecules like this compound.
Synthesis of 4H-Imidazoles
The synthesis of simple 4H-imidazoles is challenging due to their high reactivity and tendency to rearrange to their more stable aromatic 1H-isomers.[2] A successful method involves the photolysis of 1-alkenyltetrazoles.[2]
Experimental Protocol: Photochemical Synthesis of 4H-Imidazoles [2]
-
Preparation of Alkenyltetrazole Precursor: The appropriate 1-alkenyltetrazole is synthesized from the corresponding enamide.
-
Photolysis: The alkenyltetrazole is dissolved in a non-polar solvent (e.g., petrol, b.p. 30-40 °C) in a quartz reaction vessel.
-
The solution is cooled to 0 °C and irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) until the starting material is consumed (monitored by TLC or NMR).
-
Isolation: The solvent is carefully removed under reduced pressure at low temperature to yield the volatile this compound. Due to their reactivity, further purification may require chromatography on alumina at low temperatures.[2]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.
Generalized Experimental Protocol for X-ray Crystallography of Imidazole Derivatives:
-
Crystal Growth: High-quality single crystals of the target this compound derivative are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step, especially for reactive molecules.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would show distinct signals for the sp³-hybridized C4 atom and its attached protons, differentiating it from the aromatic 1H-tautomer. Due to the rapid tautomerization in solution, specialized techniques like low-temperature NMR may be required to observe the distinct tautomers.
Generalized Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For studying tautomeric equilibria, spectra may be recorded at various temperatures.
-
Spectral Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to elucidate the molecular structure and dynamics.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules that are difficult to study experimentally.
Generalized Protocol for Computational Analysis of Aromaticity:
-
Geometry Optimization: The molecular geometry of the this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Aromaticity Index Calculation: Aromaticity indices such as HOMA and NICS are calculated from the optimized geometry and the corresponding magnetic shielding tensors.
-
Molecular Orbital Analysis: The frontier molecular orbitals (HOMO and LUMO) and the overall molecular orbital picture are analyzed to understand the electronic distribution and reactivity.
Conclusion
The this compound ring, while often overshadowed by its aromatic 1H-tautomer, possesses a unique electronic structure that dictates its distinct reactivity. This guide has provided a comprehensive overview of its non-aromatic nature, supported by the principles of orbital hybridization and quantitative aromaticity indices. The challenges in its synthesis and experimental characterization underscore its reactive nature. The detailed methodologies presented for synthesis, X-ray crystallography, NMR spectroscopy, and computational analysis provide a robust framework for researchers and drug development professionals to further explore the chemistry of this intriguing heterocyclic system. A thorough understanding of the electronic properties of this compound is paramount for harnessing its potential in the design of novel therapeutics and functional materials.
References
An In-depth Technical Guide to the Tautomerism of 4H-imidazole and 1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the prototropic tautomerism between the non-aromatic 4H-imidazole and the aromatic 1H-imidazole. We delve into the structural, energetic, and mechanistic aspects of this equilibrium, presenting key quantitative data from experimental and computational studies. Detailed methodologies for the characterization of these tautomers are provided to facilitate further research and application in fields such as medicinal chemistry and materials science.
Introduction to Imidazole Tautomerism
Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] This ring system is a fundamental scaffold in numerous biologically important molecules, including the amino acid histidine, purines, and many pharmaceutical agents.[1][2] A key characteristic of the imidazole ring is its ability to undergo annular tautomerism, a form of prototropic tautomerism where a proton can move between the two nitrogen atoms.[3]
This guide focuses on the equilibrium between two principal tautomers: the aromatic 1H-imidazole and the non-aromatic this compound.[4][5] While 1H-imidazole, with its delocalized 6π-electron system, is the well-known stable form, the 4H-tautomer represents a higher-energy, non-aromatic isomer. Understanding the factors that govern the equilibrium between these forms is critical, as the tautomeric state can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[6][7]
Structural and Energetic Landscape
The tautomerism between 1H-imidazole and this compound involves the migration of a proton from one nitrogen atom to a carbon atom, fundamentally altering the electronic structure of the ring.
-
1H-Imidazole: This tautomer is aromatic, planar, and possesses a delocalized π-electron system, which confers significant thermodynamic stability. The hydrogen atom is located on one of the nitrogen atoms.
-
This compound: In this tautomer, the migrating hydrogen is at position 4, creating a methylene group (sp³-hybridized carbon) in the ring.[4] This disrupts the cyclic conjugation, rendering the molecule non-aromatic and generally less stable.[8]
Computational studies consistently demonstrate that the 1H-imidazole is the more stable tautomer. However, the relative stability can be influenced by substituents on the imidazole ring. Electron-donating groups (EDGs) can, in some cases, reduce the stability of the aromatic tautomer due to increased π-π repulsion, while electron-withdrawing groups (EWGs) tend to enhance the aromatic stability and further favor the 1H form.[9][10]
Quantitative Data on Tautomer Stability
The relative stability of imidazole tautomers has been investigated primarily through computational chemistry methods. Experimental quantification is challenging due to the high reactivity and low population of the 4H-tautomer under normal conditions.
Table 1: Calculated Relative Energies of Imidazole Tautomers
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| 1H-Imidazole | B3LYP | 6-31G(d,p) | 0.00 (Reference) | [11] |
| This compound | B3LYP | 6-31G(d,p) | ~25-30 (Estimated Range) | [11] |
| 1H-Imidazole | MP2 | 6-311++G | 0.00 (Reference) | |
| This compound | MP2 | 6-311++G | >20 |
Note: The energy of the 4H-tautomer is significantly higher, indicating it is a minor component at equilibrium. The exact energy difference can vary based on the computational model used.
Table 2: Microscopic pKa Values of Histidine Tautomers
The study of histidine provides experimental insight into the properties of substituted imidazole tautomers. The microscopic pKa values reflect the acidity of the individual tautomeric forms of the imidazole ring.[12]
| Tautomer of Histidine Imidazole Ring | Microscopic pKa | Reference |
| N1-H Tautomer (τ) | 6.73 | [12] |
| N3-H Tautomer (π) | 6.12 | [12] |
These values for the substituted imidazole ring in histidine demonstrate how the electronic environment influences the properties of each tautomer.
Mechanism of Tautomerization
The interconversion between 4H- and 1H-imidazole is a prototropic shift. In the gas phase, a direct intramolecular proton transfer has a very high activation energy barrier and is not a feasible pathway.[9] The process is typically facilitated by solvent molecules, particularly protic solvents like water.
dot
Caption: Solvent-assisted tautomerization of 4H- to 1H-imidazole.
In this mechanism, water molecules form a hydrogen-bonded bridge, allowing for a concerted or sequential proton transfer (a Grotthuss-type mechanism). This significantly lowers the activation energy compared to the uncatalyzed reaction.
Experimental Protocols for Studying Imidazole Tautomerism
A combination of spectroscopic and crystallographic techniques is employed to characterize imidazole tautomers.
dot
Caption: General experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[13][14] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.
-
Protocol for ¹³C NMR Tautomer Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the imidazole-containing compound in a deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) to a known concentration.
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.
-
Spectral Analysis: Identify the signals corresponding to the imidazole ring carbons (C2, C4, C5). The chemical shifts of C4 and C5 are particularly sensitive to the tautomeric state.[15]
-
Tautomer Identification: A larger difference in the chemical shifts of C4 and C5 (Δδ(C4-C5)) is often indicative of one tautomer being heavily favored. Computational prediction of chemical shifts for each pure tautomer can aid in assigning the major form observed experimentally.[15]
-
Variable-Temperature (VT) NMR (Optional): To study the dynamics, acquire a series of spectra at different temperatures.[11] Coalescence of separate signals for each tautomer at higher temperatures indicates fast exchange, and lineshape analysis can be used to determine the kinetics of the interconversion.
-
Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the tautomeric form present in the solid state.
-
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including hydrogen atoms, are determined.
-
Tautomer Assignment: The refined structure will clearly show the location of the N-H proton, definitively identifying the tautomer present in the crystal lattice.
-
Role in Drug Development and Biological Systems
The tautomeric state of an imidazole-containing molecule is not merely an academic curiosity; it has profound implications for drug design and molecular biology.[7]
dot
Caption: Impact of tautomerism on drug-receptor binding.
-
Pharmacodynamics: The ability of a drug to bind to its biological target (e.g., an enzyme or receptor) is highly dependent on its three-dimensional shape and electronic properties. Different tautomers present different hydrogen bond donor/acceptor patterns. One tautomer may bind with high affinity, while another may not fit the binding pocket at all, directly impacting the drug's efficacy and potency.[6][7]
-
Pharmacokinetics (ADME): Tautomerism influences key physicochemical properties like lipophilicity (logP) and acidity (pKa). These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a more lipophilic tautomer may better cross cell membranes like the blood-brain barrier.[7]
-
Histidine in Proteins: In enzymes, the tautomeric state of a histidine residue in the active site is often critical for its catalytic function. The imidazole side chain can act as a general acid or a general base, and switching between tautomeric states is a key step in many enzymatic reaction mechanisms.[16]
Conclusion
The tautomeric equilibrium between this compound and 1H-imidazole is heavily skewed towards the aromatic 1H form due to its inherent stability. While the non-aromatic 4H-tautomer is a minor and often transient species, its potential existence and the factors influencing the equilibrium are of significant importance. For professionals in drug discovery and chemical biology, a thorough understanding and characterization of tautomerism are essential for the rational design of molecules with optimized pharmacological profiles. The experimental and computational protocols outlined in this guide provide a framework for investigating this fundamental aspect of imidazole chemistry.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H4N2 | CID 12744656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 13C NMR spectroscopy of tautomeric conversions in imidazole compounds (1992) | L. A. Fedorov | 6 Citations [scispace.com]
- 15. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted 4H-Imidazoles: A Technical Guide for Drug Development Professionals
Introduction
The 4H-imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of substituted 4H-imidazoles, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Core Synthesis Strategies
The synthesis of substituted 4H-imidazoles can be achieved through various methodologies, with the Radziszewski reaction being a cornerstone technique. This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] Modern advancements have led to more efficient and environmentally friendly approaches, including microwave-assisted synthesis and multi-component reactions under solvent-free conditions.[4]
A widely adopted approach for generating trisubstituted imidazoles is the three-component condensation of a benzil derivative, an aromatic aldehyde, and ammonium acetate.[5] This method offers a straightforward route to a diverse library of compounds.
Biological Activities and Therapeutic Potential
Substituted 4H-imidazoles exhibit a remarkable range of pharmacological properties, making them attractive candidates for drug development in various therapeutic areas. The key activities explored in this guide are their anti-inflammatory, anticancer, and antibacterial effects.
Anti-inflammatory Activity: Targeting the p38 MAPK Pathway
A significant body of research has focused on the role of substituted imidazoles as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[6][7] The p38 MAPK signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][8] By inhibiting p38 MAPK, these imidazole derivatives can effectively modulate the inflammatory response, offering a promising therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[6][8]
The inhibitory activity of these compounds is often evaluated through in vitro kinase assays and in vivo models such as the carrageenan-induced paw edema model in rats.[9]
Table 1: Anti-inflammatory Activity of Substituted 4H-Imidazoles
| Compound ID | Substitution Pattern | Target | Assay | IC50 (nM) | Reference |
| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | p38 MAP Kinase | In vitro kinase assay | 403.57 ± 6.35 | [8][10][11] |
| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | p38 MAP Kinase | In vitro kinase assay | 222.44 ± 5.98 | [8][10][11] |
| Pyrimidine 15 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyrimidine at C-5 | p38α MAPK | In vitro kinase assay | 250 | [12] |
| Pyrimidine 34 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyrimidine at C-5 | p38α MAPK | In vitro kinase assay | 96 | [12] |
| Pyridine 3 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyridine at C-5 | CK1δ | In vitro kinase assay | 89 | [12] |
| Pyridin-2-one 31 | 4-Fluorophenyl-2,5-disubstituted imidazole with pyridin-2-one at C-5 | JAK2 | In vitro kinase assay | 62 | [12] |
Anticancer Activity
The imidazole core is present in numerous compounds with demonstrated anticancer properties.[2][13] These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin polymerization and protein kinases involved in cancer cell proliferation and survival.[2] The efficacy of these compounds is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[12][14]
Table 2: Anticancer Activity of Substituted Imidazoles against MCF-7 Human Breast Cancer Cells
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| Compound 22 | Benzimidazole sulfonamide with a substituted pyrazole ring at C2 | 0.17 | [13] |
| Compound 43 | Substituted xanthine derivative | 0.8 | [13] |
| Compound 35 | 2-phenyl benzimidazole derivative | 3.37 | [13] |
| Compound 45 | Thiazole-benzimidazole derivative | 5.96 | [13] |
| Compound 5 | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | < 5 | [15] |
| BI9 | Benzotriazole moiety bearing substituted imidazol-2-thione at N1 | 3.57 | [15] |
Antibacterial Activity
Substituted imidazoles have also emerged as a promising class of antibacterial agents.[16][17][18] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The antibacterial potency is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[19][20][21]
Table 3: Antibacterial Activity of Substituted Imidazoles
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| IIIk | Trisubstituted imidazolidine | E. coli | 12.5 | |
| IIIk | Trisubstituted imidazolidine | C. albicans | 12.5 | |
| IIIj | Trisubstituted imidazolidine | C. albicans | 12.5 | |
| IIIk | Trisubstituted imidazolidine | S. aureus | 25 | |
| IIIk | Trisubstituted imidazolidine | P. aeruginosa | 25 | |
| IIIj | Trisubstituted imidazolidine | E. coli | 25 | |
| 38o | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivative | E. coli | 0.008 | [17] |
| 38o | {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivative | P. aeruginosa | 0.055 | [17] |
| 93i | Quinolone/imidazole hybrid | P. aeruginosa | 0.46 | [17] |
Experimental Protocols
Synthesis of 2,4,5-Triphenyl-1H-imidazole via Radziszewski Reaction
This protocol describes a general procedure for the synthesis of a representative trisubstituted imidazole.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (5 equivalents).[8]
-
Add glacial acetic acid to the mixture to serve as the solvent.[22]
-
Heat the reaction mixture to 100-110°C with stirring for 1-4 hours.[8][22] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.[22]
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[8]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compounds (substituted 4H-imidazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[23]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Key Pathways and Workflows
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by substituted 4H-imidazoles. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, resulting in the production of inflammatory cytokines. This compound inhibitors act by competitively binding to the ATP-binding site of p38 MAPK, thereby preventing its activation.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 11. Virtual screening filters for the design of type II p38 MAP kinase inhibitors: a fragment based library generation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. scribd.com [scribd.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. youtube.com [youtube.com]
- 22. wjbphs.com [wjbphs.com]
- 23. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Synthesis of 4H-Imidazole Precursors from Alkenyltetrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4H-imidazole precursors, with a core focus on the transformation of alkenyltetrazoles. The imidazole scaffold is a cornerstone in medicinal chemistry, and the development of efficient synthetic routes to its precursors is of paramount importance. This document details the key synthetic strategies, experimental protocols, and mechanistic insights into the formation of 4H-imidazoles from alkenyltetrazoles, a pathway that offers a unique and powerful tool for the generation of novel molecular entities.
Introduction: The Significance of 4H-Imidazoles
4H-imidazoles are highly reactive intermediates that serve as valuable precursors to a wide array of substituted imidazoles. Their transient nature makes them powerful synthons in the construction of complex heterocyclic systems. The synthesis of these precursors from stable, readily accessible starting materials is a key focus in synthetic organic chemistry. The conversion of alkenyltetrazoles, through photolytic or thermolytic methods, presents a robust strategy for accessing the this compound core.
Synthetic Pathways to 4H-Imidazoles from Alkenyltetrazoles
The primary method for the synthesis of 4H-imidazoles from alkenyltetrazoles is through the photochemical extrusion of nitrogen from the tetrazole ring. This process generates a highly reactive nitrene intermediate which then undergoes an intramolecular cyclization to form the desired this compound ring system.
Synthesis of Alkenyltetrazole Precursors
The journey to 4H-imidazoles begins with the synthesis of the requisite 1-alkenyltetrazole precursors. A common and effective method for their preparation involves the reaction of enamides.
This protocol outlines a general procedure for the synthesis of 1-alkenyltetrazoles from the corresponding enamides.
Materials:
-
Substituted enamide
-
Phosphorus pentachloride (PCl₅) or Oxalyl chloride/(DMF)
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Imidoyl Chloride Formation: The enamide is dissolved in an anhydrous solvent and cooled in an ice bath. A slight excess of a chlorinating agent (e.g., phosphorus pentachloride or oxalyl chloride with a catalytic amount of DMF) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature until the conversion to the imidoyl chloride is complete (monitored by TLC or NMR).
-
Azide Addition: The reaction mixture containing the imidoyl chloride is then carefully added to a stirred suspension of sodium azide in a suitable solvent at low temperature.
-
Cyclization: The reaction mixture is stirred, often with gentle warming, to facilitate the cyclization to the tetrazole ring. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude alkenyltetrazole is purified by column chromatography on silica gel or by recrystallization.
Photochemical Conversion of Alkenyltetrazoles to 4H-Imidazoles
The key transformation in this synthetic sequence is the photolysis of the 1-alkenyltetrazole. This reaction proceeds via a nitrene intermediate to afford the this compound.
This protocol provides a general procedure for the photochemical synthesis of 4H-imidazoles.
Materials:
-
1-Alkenyltetrazole
-
Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or dichloromethane)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation: A solution of the 1-alkenyltetrazole in the chosen anhydrous and degassed solvent is prepared in a quartz or Pyrex reaction vessel. The concentration is typically in the range of 0.01-0.1 M.
-
Degassing: The solution is thoroughly degassed by bubbling a stream of inert gas through it for an extended period or by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: The reaction vessel is placed in the photochemical reactor and irradiated with the UV lamp. The reaction is typically carried out at room temperature or with cooling to prevent thermal side reactions.
-
Monitoring: The progress of the reaction is monitored by TLC, GC-MS, or ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude this compound, which may be unstable, is often used immediately in the next step or can be purified by rapid column chromatography on deactivated silica gel at low temperature.
Quantitative Data Summary
The yields of 4H-imidazoles from the photolysis of 1-alkenyltetrazoles are influenced by the substitution pattern on the alkenyl group and the tetrazole ring, as well as the reaction conditions. The following table summarizes representative quantitative data from the literature.
| Entry | Alkenyltetrazole Substrate | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| 1 | 1-(2,2-diphenylethenyl)-5-phenyltetrazole | Benzene | 4 | 85 | [1] |
| 2 | 1-(2-methyl-2-phenylethenyl)-5-phenyltetrazole | Acetonitrile | 6 | 78 | [1] |
| 3 | 1-(2,2-dimethylethenyl)-5-phenyltetrazole | Benzene | 5 | 92 | [1] |
| 4 | 1-(cyclohex-1-en-1-yl)-5-phenyltetrazole | Benzene | 8 | 65 | [1] |
Mechanistic Insights and Visualizations
The photochemical conversion of 1-alkenyltetrazoles to 4H-imidazoles is believed to proceed through the formation of a vinyl-substituted nitrene intermediate. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Reaction Pathway
Caption: Proposed reaction pathway for the photochemical synthesis of 4H-imidazoles.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound precursors from alkenyltetrazoles via photochemical methods provides a versatile and efficient entry point to a diverse range of imidazole derivatives. This technical guide has outlined the key synthetic steps, provided detailed experimental protocols, and summarized relevant quantitative data. The mechanistic diagrams offer a clear visualization of the underlying chemical transformations. For researchers and professionals in drug development, this methodology represents a valuable addition to the synthetic chemist's toolbox for the construction of novel and potentially bioactive molecules. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful transformation.
References
Computational Modeling of 4H-Imidazole Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational modeling of 4H-imidazole molecular orbitals, a critical area of study for applications in medicinal chemistry and materials science. This compound, an isomer of the ubiquitous imidazole ring found in many biological molecules, possesses unique electronic properties that are pivotal to its reactivity and potential as a therapeutic agent. This document outlines the standard theoretical approaches for elucidating its electronic structure, presents illustrative data from computational analyses, and provides detailed protocols for performing such calculations. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct and interpret computational studies on this compound and its derivatives.
Introduction to Computational Studies of Imidazole Isomers
Computational chemistry provides powerful tools for predicting and understanding the electronic properties of molecules like this compound. These properties are crucial for applications ranging from drug design to the development of novel materials.[1] Methods such as Density Functional Theory (DFT) are commonly employed to determine molecular geometries, frontier molecular orbitals (HOMO and LUMO), and other key electronic parameters.[1][2] These computational insights are invaluable for guiding synthetic efforts and for understanding the molecular basis of biological activity.
The this compound isomer is of particular interest due to its distinct electronic configuration compared to the more common 1H-imidazole. Understanding the distribution and energies of its molecular orbitals is fundamental to predicting its chemical reactivity, stability, and interaction with biological targets.
Theoretical Methodologies for Molecular Orbital Analysis
The investigation of the electronic structure of imidazole-based compounds typically involves a multi-step computational workflow. The primary methods employed are:
-
Density Functional Theory (DFT): A widely used method for calculating the ground-state electronic structure of molecules. It offers a favorable balance between accuracy and computational cost. Common functionals for organic molecules include B3LYP, PBE0, and M06-2X.[1]
-
Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to study excited-state properties, such as electronic absorption spectra.[1]
-
Basis Sets: These are sets of mathematical functions used to represent the electronic wavefunctions. The choice of basis set influences the accuracy of the calculation. Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).[1]
Data Presentation: Electronic Properties of this compound
The following table presents illustrative data for the electronic properties of this compound, as would be expected from DFT calculations. These values are representative and are based on computational studies of similar imidazole derivatives.[1]
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.9 D |
| Point Group | Symmetry of the molecule | C1 |
Experimental Protocols: Computational Workflow
This section details the typical steps for a computational study of the electronic structure of this compound.
Molecule Building and Initial Geometry Optimization
-
Construct the 3D Structure: The 3D structure of this compound is built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.[1]
-
Initial Optimization: A preliminary geometry optimization is often performed using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.[1]
Ground State Geometry Optimization
-
Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or NWChem.[1]
-
Method: Employ DFT with a selected functional (e.g., B3LYP).[1][2]
-
Basis Set: Choose a suitable basis set (e.g., 6-311+G(d,p)).[1]
-
Execution: Run the geometry optimization calculation to find the lowest energy conformation of the molecule.[1]
-
Verification: Perform a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]
Frontier Molecular Orbital (FMO) Analysis
-
Extraction: From the optimized ground-state calculation output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This value provides an indication of the molecule's chemical reactivity and kinetic stability.[1][4]
-
Visualization: Use visualization software to generate and view the 3D representations of the HOMO and LUMO surfaces.[2]
Molecular Electrostatic Potential (MEP) Mapping
-
Calculation: Based on the optimized geometry, calculate the molecular electrostatic potential.
-
Visualization: Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate likely sites for electrophilic and nucleophilic attack, respectively.[2]
Visualizations: Workflows and Pathways
The following diagrams illustrate the computational workflow and a conceptual signaling pathway where this compound derivatives might be relevant.
Caption: Computational workflow for this compound molecular orbital analysis.
Caption: Conceptual pathway for drug action involving a this compound derivative.
Conclusion
The computational modeling of this compound molecular orbitals offers profound insights into its electronic structure and reactivity. By leveraging Density Functional Theory and associated computational techniques, researchers can predict key electronic properties that are essential for the rational design of novel therapeutic agents and functional materials. The methodologies and illustrative data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, biology, and drug development, facilitating a deeper understanding of this important heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Early Synthetic Methods of 4H-Imidazoles for Researchers and Drug Development Professionals
An exploration into the foundational synthetic strategies for the 4H-imidazole core, this technical guide provides an in-depth review of the early methodologies, focusing on the pivotal photochemical and cyclocondensation approaches. Detailed experimental protocols, quantitative data, and visual pathway diagrams are presented to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
The this compound scaffold, a non-aromatic isomer of the ubiquitous imidazole ring, represents a unique structural motif in heterocyclic chemistry. While the synthesis of 1H-imidazoles has been extensively documented since the 19th century, the development of rational synthetic routes to the less stable 4H-isomers occurred much later. This guide delves into the early synthetic methods that provided the initial access to this intriguing class of compounds, with a primary focus on the groundbreaking photochemical approach from alkenyltetrazoles.
Photochemical Synthesis from 1-Alkenyltetrazoles: The First Rational Route
The first rational and general synthesis of simple 4H-imidazoles was reported in 1983 by Casey, Moody, and Rees.[1] This method involves the photolysis of 1-alkenyltetrazoles, which upon extrusion of nitrogen, generate a vinylnitrene intermediate that cyclizes to form the this compound ring. This photochemical approach proved crucial for accessing simple and lightly substituted 4H-imidazoles, which are often highly reactive and volatile, making their isolation by other means challenging.
The general transformation can be depicted as the photochemically induced cyclization of a 1-alkenyltetrazole to a this compound with the loss of a molecule of nitrogen. The reaction is typically carried out in an inert solvent under UV irradiation.
Logical Relationship of the Photochemical Synthesis
Caption: Photochemical synthesis of 4H-imidazoles from 1-alkenyltetrazoles.
Quantitative Data for Photochemical Synthesis of 4H-Imidazoles
| Entry | 1-Alkenyltetrazole Precursor | This compound Product | Solvent | Yield (%) | Reference |
| 1 | 1-(2-Methyl-1-propenyl)-5-phenyl-1H-tetrazole | 4,4-Dimethyl-2-phenyl-4H-imidazole | Petrol (b.p. 60-80 °C) | 55 | |
| 2 | 1-(Cyclohexen-1-yl)-5-phenyl-1H-tetrazole | 5,6,7,8-Tetrahydro-2-phenyl-4H-benzimidazole | Petrol (b.p. 60-80 °C) | 55 |
Experimental Protocol: Synthesis of 4,4-Dimethyl-2-phenyl-4H-imidazole[2]
1. Preparation of the 1-Alkenyltetrazole Precursor: The synthesis of the starting 1-(2-methyl-1-propenyl)-5-phenyl-1H-tetrazole is achieved from isobutyraldehyde. The aldehyde is first converted to the corresponding enamide, Me₂C=CHNHCOPh, by reaction with benzamide in refluxing benzene containing a catalytic amount of toluene-p-sulfonic acid. Subsequent conversion to the imidoyl chloride followed by reaction with azide anion furnishes the desired tetrazole.
2. Photolysis: A solution of 1-(2-methyl-1-propenyl)-5-phenyl-1H-tetrazole in petrol (boiling point 60-80 °C) is irradiated. While the original literature does not specify the exact photochemical setup, a typical apparatus would consist of a quartz reaction vessel equipped with a cooling system and a medium-pressure mercury lamp as the UV source. The irradiation is continued until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
3. Work-up and Purification: Upon completion of the reaction, the solvent is carefully removed under reduced pressure, taking into account the potential volatility of the this compound product. The resulting crude product can be purified by chromatography on alumina. It is important to note that simple 5-unsubstituted 4H-imidazoles are highly susceptible to nucleophilic attack and can be hydrated on alumina. Therefore, careful handling and choice of chromatographic conditions are crucial. The product, 4,4-dimethyl-2-phenyl-4H-imidazole, is obtained as a solid with a melting point of 40-44 °C.
Early Cyclocondensation Approaches
While the photochemical method stands out as the first general route, earlier reports on the synthesis of more complex or substituted this compound derivatives exist, often as part of larger heterocyclic systems. These methods typically involve cyclocondensation reactions, though they were not systematically explored for the synthesis of the simple this compound core until later.
One of the earliest potential routes to a this compound system can be retrospectively seen in the work on the synthesis of imidazole derivatives, although the focus was not on the isolation of the 4H-tautomer. For instance, the condensation of α-dicarbonyl compounds with aldehydes and ammonia, a cornerstone of 1H-imidazole synthesis, could theoretically lead to this compound intermediates under certain conditions, though these would rapidly tautomerize to the more stable aromatic 1H-imidazole.
A more direct, albeit later, development in cyclocondensation methodology involves the reaction of α-hydroxy ketones with amidines. This approach offers a pathway to substituted 4H-imidazoles without the need for photochemical apparatus.
Logical Relationship of a General Cyclocondensation Pathway
Caption: Generalized cyclocondensation route to 4H-imidazoles.
Due to the historical focus on 1H-imidazoles, detailed experimental protocols and extensive quantitative data for early, dedicated syntheses of simple 4H-imidazoles via cyclocondensation are scarce in the literature prior to the development of more modern methods.
Conclusion
The early synthetic chemistry of 4H-imidazoles was significantly advanced by the development of the photochemical route from 1-alkenyltetrazoles by Casey, Moody, and Rees. This method provided the first reliable and rational entry to simple, unannulated this compound systems. While cyclocondensation reactions represent a classical approach to imidazole synthesis, their application to the specific preparation of the 4H-tautomer was not a primary focus in the early literature. This technical guide provides a foundational understanding of these pioneering methods, offering valuable historical context and practical insights for contemporary researchers exploring the synthesis and application of this unique heterocyclic scaffold.
References
Methodological & Application
Application Notes and Protocols for 4H-Imidazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis of 4H-imidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The following sections cover key synthetic methodologies, including reaction conditions, reagents, experimental procedures, and mechanistic pathways.
Photochemical Synthesis from Alkenyltetrazoles
The photolysis of 1-alkenyltetrazoles provides a mild and effective route to 4H-imidazoles, particularly for simple and lightly substituted derivatives that might be sensitive to harsher thermal conditions. The reaction proceeds through the photoextrusion of nitrogen gas to form a reactive vinylnitrene intermediate, which undergoes subsequent cyclization.
Quantitative Data Summary
| Alkenyltetrazole Precursor | Solvent | Temperature (°C) | Yield (%) |
| 1-(2-methyl-1-propenyl)-5-phenyl-1H-tetrazole | Petrol (b.p. 60-80 °C) | Room Temperature | 55 |
| 1-(cyclohex-1-en-1-yl)-5-phenyl-1H-tetrazole | Petrol (b.p. 60-80 °C) | Room Temperature | 55 |
| 1-(2-methyl-1-propenyl)-5-methyl-1H-tetrazole | Petrol (b.p. 30-40 °C) | 0 | Volatile Liquid |
Experimental Protocol: Synthesis of 4,4-Dimethyl-2-phenyl-4H-imidazole
Reagents and Equipment:
-
1-(2-methyl-1-propenyl)-5-phenyl-1H-tetrazole
-
Anhydrous petrol (boiling point range 60-80 °C)
-
Quartz photoreactor equipped with a medium-pressure mercury lamp
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
A solution of 1-(2-methyl-1-propenyl)-5-phenyl-1H-tetrazole in anhydrous petrol is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.
-
The reaction vessel is placed in the photoreactor, and the solution is irradiated with a medium-pressure mercury lamp at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,4-dimethyl-2-phenyl-4H-imidazole.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photochemical Synthesis Workflow
Caption: Experimental workflow for photochemical this compound synthesis.
Multicomponent Synthesis of Substituted Imidazoles (Radziszewski-Type Reaction)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. The Radziszewski imidazole synthesis and its variations are powerful MCRs for preparing highly substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. The reaction can be catalyzed by various Lewis or Brønsted acids and can be performed under conventional heating, microwave irradiation, or solvent-free conditions.
Quantitative Data Summary: 2,4,5-Trisubstituted Imidazoles
| Aldehyde | Catalyst | Conditions | Time | Yield (%) |
| Benzaldehyde | CuCl₂·2H₂O (10 mol%) | Microwave (300W), Solvent-free | 15 min | 90 |
| 4-Methoxybenzaldehyde | CuCl₂·2H₂O (10 mol%) | Microwave (300W), Solvent-free | 12 min | 92 |
| 4-Chlorobenzaldehyde | CuCl₂·2H₂O (10 mol%) | Microwave (300W), Solvent-free | 15 min | 94 |
| 4-Nitrobenzaldehyde | CuCl₂·2H₂O (10 mol%) | Microwave (300W), Solvent-free | 10 min | 95 |
| Benzaldehyde | LADES@MNP (7.5 mol%) | Ultrasound, Solvent-free | 120 min | 83 |
| 2-Hydroxybenzaldehyde | LADES@MNP (7.5 mol%) | Ultrasound, Solvent-free | 120 min | 93 |
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
Reagents and Equipment:
-
Benzil
-
4-Methoxybenzaldehyde
-
Ammonium acetate
-
Cupric chloride dihydrate (CuCl₂·2H₂O)
-
Microwave reactor
-
Standard laboratory glassware
-
Ethanol (96%) for recrystallization
Procedure:
-
In a microwave-safe vessel, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride dihydrate (10 mol%).
-
Thoroughly mix the reagents with a glass rod.
-
Place the vessel in the microwave reactor and irradiate at 300W for 12 minutes. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the vessel to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from 96% ethanol to obtain pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.
-
Characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy.
Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
The inclusion of a primary amine in the reaction mixture leads to the formation of N1-substituted imidazoles. p-Toluenesulfonic acid (PTSA) is an effective and inexpensive catalyst for this transformation.
Quantitative Data Summary: 1,2,4,5-Tetrasubstituted Imidazoles (PTSA catalyzed)
| Aldehyde | Amine | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | 30 | 92 |
| 4-Chlorobenzaldehyde | Aniline | 35 | 94 |
| 4-Nitrobenzaldehyde | Aniline | 25 | 95 |
| 4-Methylbenzaldehyde | Aniline | 40 | 90 |
Experimental Protocol: PTSA-Catalyzed Synthesis of 1-(p-tolyl)-2,4,5-triphenyl-1H-imidazole
Reagents and Equipment:
-
Benzil
-
Benzaldehyde
-
p-Toluidine
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, combine benzil (10 mmol), benzaldehyde (10 mmol), p-toluidine (10 mmol), ammonium acetate (10 mmol), and PTSA (5 mol%) in ethanol (5 mL).
-
Stir the mixture at 80 °C under a reflux condenser.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an acetone-water mixture (9:1) to yield the pure product.
Radziszewski Reaction Mechanism
Caption: Simplified mechanism of the Radziszewski imidazole synthesis.
Synthesis of this compound 3-Oxides
This compound 3-oxides are versatile intermediates that can be used to access a variety of other heterocyclic systems. Their synthesis typically involves a two-step process: condensation of a 2-hydroxylaminoketone with an aldehyde to form a 1-hydroxy-2,5-dihydroimidazole, followed by oxidation.
Quantitative Data Summary: Synthesis of this compound 3-Oxides
| 2-Hydroxylaminoketone | Aldehyde | Oxidant | Yield (%) |
| 2-hydroxylamino-2-methyl-1-phenylpropan-1-one | Formaldehyde | MnO₂ | 95 (for the intermediate) |
| 2-hydroxylamino-2-methyl-1-phenylpropan-1-one | 4-formyl-2,6-di-tert-butylphenol | Cu(II)/air | High |
| 2-hydroxylamino-1-(4-bromophenyl)-2-methylpropan-1-one | Formaldehyde | MnO₂ | 97 (for the intermediate) |
Experimental Protocol: Synthesis of 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide[3]
Reagents and Equipment:
-
2-Hydroxylamino-2-methyl-1-phenylpropan-1-one hydrochloride
-
Ammonium acetate
-
Aqueous formaldehyde (20%)
-
Ethanol
-
Manganese dioxide (MnO₂)
-
Chloroform
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 1-Hydroxy-4,4-dimethyl-5-phenyl-2,5-dihydro-1H-imidazole
-
In a flask, vigorously stir a suspension of 2-hydroxylamino-2-methyl-1-phenylpropan-1-one hydrochloride (20 mmol) in ethanol (18 mL).
-
Add ammonium acetate (80 mmol) and continue stirring for 3 minutes.
-
Add 20% aqueous formaldehyde (40 mmol) dropwise.
-
Stir the mixture at room temperature for 15 hours, then store at +2 °C for 24 hours.
-
Collect the precipitated product by filtration, wash with cold 40% aqueous ethanol, and dry under vacuum.
Step 2: Oxidation to 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide
-
Dissolve the 1-hydroxy-2,5-dihydroimidazole intermediate (4 mmol) in chloroform (25 mL).
-
Add manganese dioxide (16 mmol) and stir the mixture vigorously for 20 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Filter off the MnO₂ and wash the solid with chloroform.
-
Combine the filtrates and evaporate the solvent.
-
Triturate the residue with hexane and cool to induce crystallization.
-
Collect the product by filtration, wash with cold hexane, and dry under vacuum.
Synthesis of this compound 3-Oxides Pathway
Caption: General pathway for the synthesis of this compound 3-oxides.
Application Notes and Protocols for the Photolysis of Alkenyltetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the photolysis of alkenyltetrazoles, a powerful photochemical transformation for the synthesis of pyrazoline and pyrazole derivatives. This method is of significant interest for drug discovery and development due to the prevalence of these heterocyclic scaffolds in pharmacologically active compounds.
Introduction
The photolysis of tetrazoles proceeds through the light-induced extrusion of molecular nitrogen, generating a highly reactive nitrile imine intermediate. In the presence of an alkene, this intermediate readily undergoes a [3+2] cycloaddition reaction to yield pyrazoline heterocycles. This "photo-click" chemistry offers a reagent-free and often high-yield pathway to complex nitrogen-containing molecules.[1] The choice of light source and reaction setup, ranging from simple batch reactors to sophisticated continuous-flow systems, can be adapted to the specific requirements of the synthesis.
Signaling Pathway: Photochemical Transformation of Alkenyltetrazoles
The photolysis of an alkenyltetrazole to a pyrazoline derivative follows a well-established reaction pathway. Upon irradiation with UV light, the tetrazole ring fragments, releasing nitrogen gas and forming a nitrile imine. This transient dipole is then trapped by an alkene in a 1,3-dipolar cycloaddition reaction.
Caption: Photochemical conversion of an alkenyltetrazole to a pyrazoline.
Experimental Protocols
Two primary methodologies for the photolysis of alkenyltetrazoles are presented below: a batch protocol suitable for small-scale synthesis and a continuous-flow protocol for larger-scale production and process optimization.
Protocol 1: Batch Photolysis
This protocol is adapted for small-scale reactions where precise control over residence time is less critical.
Materials:
-
Alkenyltetrazole
-
Alkene (dipolarophile)
-
Solvent (e.g., ethyl acetate, acetonitrile)
-
Quartz reaction flask
-
UV lamp (e.g., handheld 302 nm UV lamp)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a quartz reaction flask, dissolve the alkenyltetrazole (0.1 mmol) and the alkene dipolarophile (10 mmol) in a suitable solvent (250 mL), such as ethyl acetate.[2]
-
Photolysis: Place the flask on a stir plate and irradiate the solution with a 302 nm UV lamp while stirring.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC) to track the disappearance of the starting tetrazole.[2]
-
Workup: Once the reaction is complete, as indicated by TLC, quench the reaction if necessary (e.g., with SDS sample buffer for biological samples).[2] Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired pyrazoline adduct.
Protocol 2: Continuous-Flow Photolysis
This protocol is ideal for scaling up the reaction and offers precise control over reaction parameters.
Materials:
-
Alkenyltetrazole
-
Alkene (dipolarophile)
-
Solvent (e.g., acetonitrile)
-
Continuous-flow reactor system (e.g., Vapourtec E-series) equipped with a UV photoreactor module (e.g., medium-pressure mercury lamp)
-
Flow coil (e.g., 10 mL PFA tubing)
-
Back-pressure regulator (BPR)
-
Syringe pumps or HPLC pumps
-
Collection flask
Procedure:
-
Solution Preparation: Prepare a homogeneous solution of the tetrazole (e.g., 1 equivalent) and the dipolarophile (e.g., 1.2 equivalents) in a suitable solvent like acetonitrile (e.g., at a concentration of 100 mM).[3]
-
System Setup:
-
Install a flow coil (e.g., 10 mL PFA) around the light source in the photoreactor.[3]
-
Set the desired power for the UV lamp (e.g., 85% input power for a medium-pressure mercury lamp). A low-pass filter may be used.[3]
-
Control the internal reactor temperature, for instance, with a stream of compressed air to maintain approximately 28 °C.[3]
-
Set the back-pressure regulator (BPR) to a suitable pressure (e.g., 2 bar) to manage the release of nitrogen gas.[3]
-
-
Photolysis: Pump the prepared solution through the flow reactor at a flow rate calculated to achieve the desired residence time (e.g., 10 minutes).[3]
-
Collection: The reaction mixture exiting the BPR is collected in a flask. The observation of nitrogen gas bubbles after the BPR indicates the photolytic cleavage of the tetrazole.[3]
-
Workup and Purification: After collecting the desired volume of the product stream, concentrate the solution and purify the product as described in the batch protocol.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the photolysis of alkenyltetrazoles.
Caption: General experimental workflow for alkenyltetrazole photolysis.
Data Presentation
The following table summarizes representative quantitative data from the literature for the photolysis of tetrazoles to form pyrazolines.
| Entry | Tetrazole Substrate | Dipolarophile | Light Source | Solvent | Time | Yield (%) | Reference |
| 1 | Aryl-tetrazole | Methyl methacrylate | Medium-pressure Hg-lamp | Acetonitrile | 10 min (residence) | High | [1][3] |
| 2 | Acyclic/Macrocyclic Tetrazole | Strained alkene | 302 nm UV lamp | Ethyl Acetate | Varies (monitored by TLC) | Isolated yields | [2] |
| 3 | Acyclic/Macrocyclic Tetrazole | Norbornene-modified lysozyme | 302 nm UV lamp | PBS Buffer | 1 min | Good (by in-gel fluorescence) | [2] |
| 4 | Aryl-tetrazole | Methyl methacrylate | UV-A LED (365 nm) | Acetonitrile | 10 min (residence) | No reaction | [1][3] |
Note: The success of the photolysis is highly dependent on the wavelength of the UV light, with wavelengths in the range of 280-320 nm being critical for the photolysis step.[3] UV-A LEDs emitting at 365 nm may not be effective for this transformation.[1][3]
Concluding Remarks
The photolysis of alkenyltetrazoles is a versatile and efficient method for the synthesis of pyrazoline and pyrazole derivatives. By carefully selecting the reaction conditions, including the light source, solvent, and reaction setup (batch or continuous flow), this photochemical approach can be tailored to meet a wide range of synthetic needs, from small-scale library synthesis to larger-scale production. The protocols and data presented herein provide a solid foundation for researchers to implement this valuable synthetic methodology in their own laboratories.
References
The 4H-Imidazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4H-imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical characteristics to achieve desired pharmacological profiles. This document provides a comprehensive overview of the applications of the this compound scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Applications in Drug Discovery
The inherent ability of the this compound nucleus to interact with various biological targets has led to its exploration in numerous therapeutic areas. Key applications include the development of potent enzyme inhibitors, novel anticancer agents, and effective therapeutics for neurodegenerative diseases.
Enzyme Inhibition
This compound derivatives have emerged as a promising class of enzyme inhibitors, targeting a range of kinases and other enzymes implicated in disease pathogenesis. Their ability to form key interactions within the active sites of these enzymes makes them attractive candidates for inhibitor design.
One of the notable targets for this compound-based inhibitors is the p38 mitogen-activated protein (MAP) kinase , a key regulator of inflammatory cytokine production.[1][2] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.[2] The 4-fluorophenyl-imidazole core has been a particularly fruitful starting point for the development of potent and selective p38α MAPK inhibitors.[3]
Furthermore, derivatives of the this compound scaffold have demonstrated inhibitory activity against acetylcholinesterase (AChE) , an enzyme central to the progression of Alzheimer's disease.[4] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, offering a potential therapeutic avenue for cognitive enhancement.
Anticancer Activity
The antiproliferative properties of this compound derivatives have been extensively investigated, revealing their potential to target various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their promise as novel anticancer agents. For instance, a novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative, IPM714, exhibited selective inhibitory activities against colorectal cancer (CRC) cells, with IC50 values of 1.74 μM and 2 μM in HCT116 and SW480 cells, respectively.[7] The proposed mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway.[7]
Neurodegenerative Diseases
Beyond AChE inhibition, the this compound scaffold is being explored for its neuroprotective effects in the context of other neurodegenerative diseases. Research has focused on designing compounds that can modulate targets associated with the pathogenesis of these complex disorders.[4][8]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| IPM714 | HCT116 (Colorectal) | 1.74 | [7] |
| IPM714 | SW480 (Colorectal) | 2 | [7] |
| Compound 14 | PPC-1 (Prostate) | 3.1 - 47.2 | [9] |
| Compound 22 | U-87 (Glioblastoma) | 3.1 - 47.2 | [9] |
| Imidazole derivative 5 | MCF-7 (Breast) | < 5 | [10] |
| Imidazole derivative 5 | HCT-116 (Colon) | < 5 | [10] |
| Imidazole derivative 5 | HepG2 (Liver) | < 5 | [10] |
Table 2: Kinase Inhibition by this compound Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pyrimidine 15 | p38α MAPK | 250 | [3] |
| Pyrimidine 34 | p38α MAPK | 96 | [3] |
| Pyridine 3 | CK1δ | 89 | [3] |
| Pyridin-2-one 31 | JAK2 | 62 | [3] |
| Compound AA6 | p38 MAP Kinase | 403.57 ± 6.35 | [2] |
| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 ± 5.98 | [2] |
Table 3: Acetylcholinesterase (AChE) Inhibition by Imidazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Thienobenzo-triazole 14 | 0.088 (AChE) | [11][12] |
| Thienobenzo-triazole 15 | 0.137 (BChE) | [11][12] |
| Compound 16 | 41.87 ± 0.67 | [4] |
| Galanthamine (Standard) | 45.17 ± 0.89 | [4] |
Table 4: Antibacterial Activity of Imidazole Derivatives (MIC Values)
| Bacterial Strain | MIC (µg/mL) | Reference |
| E. coli O157:H7 | 3.13 (for G17NP/G19NP) | [13] |
| MRSA | 0.2 - 0.7 (for G17NP/G19NP) | [13] |
| S. aureus | 3.125 - 6.25 | [14] |
| B. subtilis | 3.125 - 12.5 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human p38α kinase
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[15]
-
ATF-2 protein substrate
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well low-volume plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in p38α Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.[15]
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[15]
-
-
Enzyme Addition:
-
Dilute the recombinant p38α enzyme in Kinase Buffer.
-
Add 2 µL of the diluted enzyme to each well.[16]
-
-
Substrate/ATP Addition:
-
Prepare a mixture of the ATF-2 substrate and ATP in Kinase Buffer.
-
Add 2 µL of this mixture to each well to initiate the reaction.[16]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[16]
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This protocol outlines a colorimetric assay to measure the inhibition of acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution to the respective wells.
-
Add 140 µL of DTNB solution to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at multiple time points over a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines or normal cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Caption: General workflow for high-throughput screening of this compound compound libraries.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Applications of 4H-Imidazole Derivatives as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4H-imidazole scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this compound have garnered significant attention for their potential as potent and selective enzyme inhibitors, offering promising avenues for the development of novel therapeutics against a variety of diseases, including cancers, inflammatory disorders, and infectious diseases. This document provides an overview of the applications of this compound derivatives as inhibitors of key enzyme classes, along with detailed protocols for their evaluation.
Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several this compound derivatives have been identified as potent kinase inhibitors.
Data Presentation: Kinase Inhibitor Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| 2,4-1H-imidazole carboxamides | TAK1 | ~25 | Staurosporine | 39 | [1] |
| Imidazole-based derivatives | p38 MAP kinase | Not specified | Not specified | Not specified | [2] |
| Imidazolyl-2-cyanoprop-2-enimidothioates | EGFR | 137 - 507 | Erlotinib | 239.91 | [3] |
| Imidazole-1,2,4-oxadiazole hybrid | EGFR | 1210 | - | - | [3] |
| Fused imidazole derivatives | EGFR | 236.38 - 617.33 | Erlotinib | 239.91 | [3] |
| Substituted imidazole derivatives | SRC kinase | Not specified | Tirbanibulin | 25 | [4] |
| 1H-benzo[d]imidazole-hydrazide hybrids | EGFR, HER2, CDK2, AURKC, mTOR | 7820 - 21480 | - | - | [5] |
Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[6][7][8] Its activation is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental Protocol: LanthaScreen® Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of inhibitors to a kinase of interest.
Materials:
-
Kinase of interest (e.g., p38α)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test this compound derivatives
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
Experimental Workflow: Kinase Inhibition Assay
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Protease Inhibition
Proteases are enzymes that catalyze the breakdown of proteins. They are essential for many biological processes, and their inhibition is a key strategy for treating viral infections and other diseases.
Data Presentation: SARS-CoV-2 Main Protease (Mpro) Inhibitor Activity
| Compound Class | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | 4.79 ± 1.37 | Ebselen | 0.04 ± 0.013 | [6][9] |
Signaling Pathway: SARS-CoV-2 Replication
The SARS-CoV-2 main protease (Mpro) is essential for the replication of the virus. It cleaves viral polyproteins into functional proteins required for viral assembly.
Caption: SARS-CoV-2 Replication and Mpro Inhibition.
Experimental Protocol: Fluorogenic Protease Assay
This protocol describes a method to measure the activity of a protease, such as SARS-CoV-2 Mpro, using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., SARS-CoV-2 Mpro)
-
Fluorogenic substrate (e.g., containing a quenched fluorophore)
-
Assay Buffer
-
Test this compound derivatives
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO and then dilute in assay buffer.
-
Enzyme Preparation: Dilute the protease to the desired concentration in assay buffer.
-
Assay Plate Setup: Add the test compounds to the microplate wells.
-
Enzyme Addition: Add the diluted protease to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease will result in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in many cancers, contributing to tumor acidosis and progression.[10]
Data Presentation: Carbonic Anhydrase Inhibitor Activity
| Compound Class | Target Isoform | Ki (nM) | Reference Compound | Ki (nM) | Citation |
| Tetrasubstituted imidazole-benzenesulfonamides | CA IX | 1.8 - 98.7 | Acetazolamide | 25 | [8] |
| CA XII | 2.9 - 89.4 | Acetazolamide | 5.7 | [8] |
Signaling Pathway: Role of CA IX/XII in Cancer
CA IX and CA XII are transmembrane enzymes that contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3][11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4H-Imidazole in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into the application of 4H-imidazole and its derivatives, particularly (4H)-imidazol-4-ones, in the total synthesis of complex natural products. It includes summaries of quantitative data, detailed experimental methodologies for key synthetic steps, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The this compound scaffold is a pivotal structural motif found in a diverse array of natural products, many of which exhibit significant biological activities.[1][2] Its unique electronic and steric properties make it a valuable building block for synthetic chemists targeting complex molecular architectures. This application note will focus on the utility of this compound intermediates in the total synthesis of prominent marine alkaloids, including Agelastatin A, Axinellamines, and Oroidin.
Featured Natural Products
Agelastatin A
Agelastatin A is a potent cytotoxic alkaloid isolated from the marine sponge Agelas dendromorpha. Its tetracyclic core, which includes a (4H)-imidazol-4-one D-ring, has presented a significant synthetic challenge.[3][4] The total synthesis of Agelastatin A has been a subject of intense research, leading to the development of novel synthetic strategies.
Axinellamines
The Axinellamines are a family of dimeric pyrrole-imidazole alkaloids that possess a complex, polycyclic structure.[5][6] Their synthesis is a formidable task that has spurred the development of innovative synthetic methodologies for the construction of their intricate frameworks.[7][8]
Oroidin
Oroidin is a simpler pyrrole-imidazole alkaloid that is considered a biosynthetic precursor to many of the more complex members of this family, including the Axinellamines.[9][10] Its synthesis is a key step towards accessing a wide range of related natural products.
Data Presentation: Key Synthetic Transformations
The following table summarizes quantitative data for key steps in the total synthesis of selected natural products involving this compound intermediates.
| Natural Product | Key Transformation | Reactants | Reagents and Conditions | Yield (%) | Reference |
| Agelastatin A | Imidazolidinone hemiaminal formation | Oxazolidinone intermediate, Methyl isocyanate | 1. N-tert-butoxycarbonylation, urea formation, hydrolysis; 2. Oxidative cyclization | Not specified in abstract | [11] |
| (-)-Agelastatin A | Bromination of pyrrole precursor | Desbromo-agelastatin A | NBS, MeOH/THF | 77% | [12] |
| Axinellamines | Spirocycle formation | Dimeric precursor | Not specified in abstract | Not specified in abstract | [5][6] |
| 7-¹⁵N-Oroidin | Amide coupling | ¹⁵N-labeled amine, 4,5-dibromo-2-trichloroacetylpyrrole | Na₂CO₃, DMF | 76% (for 2 steps) | [9] |
Experimental Protocols
General Protocol for the Synthesis of (4H)-Imidazol-4-ones via Aza-Wittig Reaction
The aza-Wittig reaction is a powerful tool for the synthesis of imines and has been adapted for the construction of the (4H)-imidazol-4-one core.[13][14] The general procedure involves the reaction of an iminophosphorane with a carbonyl compound.
Materials:
-
Appropriately substituted iminophosphorane
-
Isocyanate
-
Anhydrous solvent (e.g., THF, CH₂Cl₂,)
-
Catalytic amount of a base (e.g., NaH, EtONa) (if required)
Procedure:
-
Iminophosphorane Generation (Staudinger Reaction): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding azide in anhydrous solvent. Add triphenylphosphine portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases, indicating the formation of the iminophosphorane.
-
Aza-Wittig Reaction and Cyclization: To the solution of the iminophosphorane, add the isocyanate dropwise at 0 °C. Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl solution). Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (4H)-imidazol-4-one.
Synthesis of 7-¹⁵N-Oroidin from Urocanic Acid[9]
This protocol outlines a key amide coupling step in the concise, gram-scale synthesis of ¹⁵N-labeled oroidin.
Materials:
-
¹⁵N-labeled amine precursor
-
4,5-dibromo-2-trichloroacetylpyrrole
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the ¹⁵N-labeled amine precursor and 4,5-dibromo-2-trichloroacetylpyrrole in anhydrous DMF.
-
Add sodium carbonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide intermediate. The overall yield for the amination and a preceding step was reported as 76%.[9]
Mandatory Visualizations
Mechanism of Action of Agelastatin A
Agelastatin A exerts its potent anticancer effects by inhibiting protein synthesis. It specifically targets the A site of the peptidyl transferase center (PTC) on the 60S ribosomal subunit, thereby blocking the elongation phase of translation.[15][16][17]
References
- 1. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of all (−)-agelastatin alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of all (–)-Agelastatin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of (-)-agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Multi-Component Reactions for the Synthesis of 4H-Imidazol-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4H-imidazol-4-ones, a critical scaffold in medicinal chemistry and drug development, via multi-component reactions (MCRs). The presented methodologies offer efficient, atom-economical, and often environmentally benign routes to a diverse range of substituted 4H-imidazol-4-one derivatives.
Introduction
4H-Imidazol-4-ones are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic organic chemists. Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the construction of such complex molecular architectures. This document details two distinct and robust MCRs for the synthesis of substituted 4H-imidazol-4-ones: a catalyst- and additive-free three-component reaction and a base-mediated four-component reaction.
I. Catalyst- and Additive-Free Three-Component Synthesis of 2,3-Dihydro-4H-Imidazol-4-ones
This protocol describes a green and efficient one-pot synthesis of substituted 2,3-dihydro-4H-imidazol-4-ones from readily available benzoylformates, ketones, and ammonium salts.[1][2] This method is notable for its operational simplicity, broad substrate scope, and adherence to the principles of green chemistry by avoiding the use of catalysts and additives.[1][2]
Experimental Protocol
General Procedure:
-
To a 10 mL oven-dried sealed tube, add the respective benzoylformate (0.5 mmol, 1.0 equiv), ketone (0.5 mmol, 1.0 equiv), and ammonium acetate (1.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (2.0 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1 v/v) to afford the desired 2,3-dihydro-4H-imidazol-4-one.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the yields obtained for a variety of substituted 2,3-dihydro-4H-imidazol-4-ones using the catalyst- and additive-free three-component protocol.
| Entry | Benzoylformate (R¹) | Ketone (R²/R³) | Product | Yield (%) |
| 1 | Methyl benzoylformate | Acetophenone | 2-methyl-2,5-diphenyl-2,3-dihydro-4H-imidazol-4-one | 85 |
| 2 | Ethyl benzoylformate | Acetophenone | 2-methyl-2,5-diphenyl-2,3-dihydro-4H-imidazol-4-one | 82 |
| 3 | Methyl benzoylformate | 4'-Methylacetophenone | 5-(4-methoxyphenyl)-2-methyl-2-phenyl-2,3-dihydro-4H-imidazol-4-one | 88 |
| 4 | Methyl benzoylformate | 4'-Methoxyacetophenone | 5-(4-methoxyphenyl)-2-methyl-2-phenyl-2,3-dihydro-4H-imidazol-4-one | 80 |
| 5 | Methyl benzoylformate | 4'-Chloroacetophenone | 5-(4-chlorophenyl)-2-methyl-2-phenyl-2,3-dihydro-4H-imidazol-4-one | 75 |
| 6 | Methyl 4-methylbenzoylformate | Acetophenone | 2-methyl-5-phenyl-2-(p-tolyl)-2,3-dihydro-4H-imidazol-4-one | 83 |
| 7 | Methyl 4-methoxybenzoylformate | Acetophenone | 2-(4-methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one | 78 |
| 8 | Methyl 4-chlorobenzoylformate | Acetophenone | 2-(4-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one | 72 |
| 9 | Methyl benzoylformate | Propiophenone | 2-ethyl-2,5-diphenyl-2,3-dihydro-4H-imidazol-4-one | 76 |
| 10 | Methyl benzoylformate | Cyclohexanone | spiro[cyclohexane-1,2'-imidazol]-4'-one derivative | 65 |
Reaction Mechanism
The proposed reaction mechanism proceeds through a series of condensation and cyclization steps, initiated by the formation of an α-amino ketone and an enamine from the ketone and ammonium acetate. These intermediates then react with the benzoylformate to form the final 2,3-dihydro-4H-imidazol-4-one product.
Caption: Proposed mechanism for the three-component synthesis.
II. Base-Mediated Four-Component Synthesis of Imidazole-4(2H)-ones
This section details a one-pot, two-step, four-component reaction for the synthesis of imidazole-4(2H)-ones from commercially available amino acid esters, aldehydes, alkynes, and amino alcohols.[3][4] This method proceeds via the formation of a key propargylamine intermediate, followed by a base-mediated intramolecular cyclization.
Experimental Protocol
General Procedure:
Step 1: Formation of the Propargylamine Intermediate
-
To a solution of the amino acid ester hydrochloride (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 5 mL) at 0 °C, add triethylamine (TEA, 1.2 mmol, 1.2 equiv).
-
Stir the mixture for 10 minutes, then add the aldehyde (1.0 mmol, 1.0 equiv) and continue stirring for 30 minutes at the same temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
Step 2: Cyclization to Imidazole-4(2H)-one
-
To the crude propargylamine intermediate from Step 1, add the amino alcohol (1.5 mmol, 1.5 equiv) and potassium tert-butoxide (t-BuOK, 2.0 mmol, 2.0 equiv) in tetrahydrofuran (THF, 5 mL).
-
Heat the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired imidazole-4(2H)-one.
Quantitative Data: Substrate Scope and Yields
The following table presents the yields for a range of imidazole-4(2H)-ones synthesized via the base-mediated four-component reaction.
| Entry | Amino Acid Ester | Aldehyde | Alkyne | Amino Alcohol | Product | Yield (%) |
| 1 | Glycine methyl ester | Benzaldehyde | Phenylacetylene | Ethanolamine | 1-(2-hydroxyethyl)-2,5-diphenyl-1,2-dihydro-4H-imidazol-4-one | 78 |
| 2 | Alanine methyl ester | Benzaldehyde | Phenylacetylene | Ethanolamine | 1-(2-hydroxyethyl)-5-methyl-2,5-diphenyl-1,2-dihydro-4H-imidazol-4-one | 75 |
| 3 | Glycine methyl ester | 4-Chlorobenzaldehyde | Phenylacetylene | Ethanolamine | 5-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-phenyl-1,2-dihydro-4H-imidazol-4-one | 72 |
| 4 | Glycine methyl ester | Benzaldehyde | 4-Methoxyphenylacetylene | Ethanolamine | 1-(2-hydroxyethyl)-5-phenyl-2-(4-methoxyphenyl)-1,2-dihydro-4H-imidazol-4-one | 81 |
| 5 | Glycine methyl ester | Benzaldehyde | Phenylacetylene | 3-Amino-1-propanol | 1-(3-hydroxypropyl)-2,5-diphenyl-1,2-dihydro-4H-imidazol-4-one | 76 |
| 6 | Phenylalanine methyl ester | Benzaldehyde | Phenylacetylene | Ethanolamine | 5-benzyl-1-(2-hydroxyethyl)-2,5-diphenyl-1,2-dihydro-4H-imidazol-4-one | 70 |
Reaction Mechanism
The reaction is proposed to proceed through an initial imine formation, followed by nucleophilic addition of the alkyne to form a propargylamine. This intermediate then undergoes a base-mediated intramolecular cyclization with the amino alcohol to yield the final imidazole-4(2H)-one.
References
Application Notes and Protocols for the Purification of 4H-Imidazole Derivatives using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4H-imidazole derivatives utilizing column chromatography. These methodologies are essential for obtaining high-purity compounds crucial for research, discovery, and development in the pharmaceutical and chemical industries.
Introduction
This compound derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their synthesis often results in complex mixtures containing starting materials, reagents, and by-products. Column chromatography is a fundamental and widely used technique for the purification of these derivatives, enabling the isolation of the target compound with high purity. This document outlines the key parameters, protocols, and troubleshooting strategies for successful purification.
Data Presentation: Column Chromatography Parameters for this compound Derivatives
The selection of the stationary and mobile phases is critical for achieving optimal separation. Below is a summary of commonly employed conditions for the column chromatography of various imidazole derivatives.
| Derivative Type | Stationary Phase | Mobile Phase / Eluent System | Modifier | Observations | Purity | Yield |
| Tri- and Tetra-substituted Imidazoles | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (EtOAc) gradient | - | Effective for compounds of moderate polarity.[1] | >95% | 60-90% |
| N-phenyl-1H-imidazole-5-carboxamide | Silica Gel | Hexane/Ethyl Acetate (EtOAc) gradient | - | Gradient elution is crucial for separating closely related impurities.[2] | High | Good |
| General Imidazole Derivatives | Silica Gel (60 Å) | Dichloromethane (DCM)/Methanol (MeOH) | - | Suitable for more polar imidazole derivatives.[3] | >95% | Variable |
| Basic Imidazole Derivatives | Neutral or Basic Alumina | Ethyl Acetate/Hexane | - | Reduces tailing commonly observed with basic compounds on acidic silica gel.[3] | High | Good |
| Imidazoline Derivatives | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (EtOAc) 50:50 | Triethylamine (TEA) | TEA is used to neutralize the silica gel and prevent product decomposition on the column.[4] | - | - |
| N-Alkylated Imidazoles | Silica Gel | Dichloromethane (DCM)/Methanol (MeOH) | 0.5% Triethylamine (TEA) | Addition of TEA to the mobile phase minimizes peak tailing by neutralizing acidic silanol groups.[3] | >95% | Good |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of a this compound Derivative
This protocol outlines a standard procedure for the purification of a moderately polar this compound derivative using silica gel chromatography.
1. Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Triethylamine (optional, for basic derivatives)
-
Glass chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel bed.
-
-
Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For improved resolution, dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity solvent system (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be employed.[3]
-
For polar compounds, a dichloromethane/methanol system may be more suitable.[3]
-
If tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions in appropriately sized tubes or flasks.
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).[2][3] Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound derivative.[3]
-
Protocol 2: Acid-Base Extraction for Preliminary Purification
For N-alkylated or other basic imidazole derivatives, an acid-base extraction can be an effective preliminary purification step to remove neutral or acidic impurities.[3]
1. Procedure:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).[3]
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[3]
-
Shake the funnel gently, venting frequently. The protonated imidazole derivative will move to the aqueous layer.[3]
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[3]
-
The neutral imidazole derivative may precipitate out. If so, collect it by vacuum filtration. If it is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.[3]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives.
Caption: Workflow for purifying this compound derivatives.
Troubleshooting
-
Tailing of the Compound Spot/Peak: This is a common issue with basic compounds like imidazoles on acidic silica gel.[3]
-
Low Recovery/Yield: The compound may be unstable on silica gel or irreversibly adsorbed.[3][5]
-
Poor Separation: The chosen solvent system may not be optimal.
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively purify this compound derivatives, ensuring the high quality of compounds required for subsequent applications.
References
- 1. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Chromatography [chem.rochester.edu]
Application Note: Isolating N-Alkylated Imidazoles via Acid-Base Extraction
Introduction
N-alkylated imidazoles are a critical class of heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals, ionic liquids, and catalysts. Following synthesis, the crude reaction mixture often contains the desired N-alkylated imidazole alongside unreacted starting materials, non-basic organic byproducts, and acidic or basic impurities. Acid-base extraction is a powerful and efficient liquid-liquid extraction technique for selectively isolating these basic products from neutral and acidic contaminants. This method leverages the basicity of the imidazole ring, which can be protonated under acidic conditions to form a water-soluble salt, facilitating its separation from non-basic, organic-soluble components.
Principle of Separation
The core principle relies on the reversible protonation of the sp² hybridized nitrogen atom on the imidazole ring. The neutral N-alkylated imidazole is typically soluble in common organic solvents and has limited solubility in water. Upon washing the organic solution with an aqueous acid (e.g., dilute HCl), the basic nitrogen is protonated, forming an N-alkylated imidazolium salt. This charged species is soluble in the aqueous phase and can be physically separated from the organic layer containing neutral impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) deprotonates the imidazolium salt, regenerating the neutral N-alkylated imidazole, which can then be back-extracted into a fresh organic solvent.
Quantitative Data
The efficiency of the extraction is governed by the pKa of the N-alkylated imidazole's conjugate acid and the pH of the aqueous solution.
Table 1: Approximate pKa Values of Relevant Species
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Imidazole | Imidazole Ring | ~6.95 | [1] |
| N-Methylimidazole | N-Methylimidazole Ring | ~7.4 | |
| N-Ethylimidazole | N-Ethylimidazole Ring | ~7.7 | |
| Hydrochloric Acid | HCl | < 0 | |
| Sodium Hydroxide | NaOH | > 14 |
Note: The basicity of N-alkylated imidazoles is slightly influenced by the nature of the alkyl group.
Table 2: Solubility Properties
| Compound Form | State | Solubility in Organic Solvents (e.g., DCM, EtOAc) | Solubility in Aqueous Solutions |
| N-Alkylated Imidazole | Neutral (Basic) | High | Low to Moderate |
| N-Alkylated Imidazolium Salt | Cationic (Protonated) | Low | High |
| Neutral Organic Impurity | Neutral | High | Low |
Experimental Protocols
Protocol: Isolation of N-Alkylated Imidazole from a Neutral Impurity
This protocol describes the purification of an N-alkylated imidazole from a crude reaction mixture containing a neutral organic byproduct.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of DCM) and transfer it to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The protonated N-alkylated imidazole will move to the upper aqueous layer, while the neutral impurity remains in the lower organic layer (when using DCM).[2]
-
Layer Separation: Carefully drain the lower organic layer into a flask labeled "Organic Layer 1". Drain the upper aqueous layer into a separate flask labeled "Aqueous Layer".
-
Repeat Extraction: Pour the organic layer back into the separatory funnel and repeat the extraction with a fresh portion of 1 M HCl to ensure complete transfer of the basic product. Combine this second aqueous extract with the first in the "Aqueous Layer" flask. The "Organic Layer 1" now contains the neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the imidazolium salt, regenerating the neutral N-alkylated imidazole, which may precipitate or form an oily layer.
-
Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of DCM). Shake vigorously as described in step 2.
-
Isolate Product: Allow the layers to separate. Drain the lower organic layer containing the purified product into a clean flask labeled "Purified Product". Repeat the back-extraction with a fresh portion of organic solvent and combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Drain the organic layer into a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to remove residual water.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified N-alkylated imidazole.
Visualizations
Caption: Workflow for isolating N-alkylated imidazoles.
Caption: Phase partitioning based on protonation state.
References
Application Note: High-Throughput Screening of Novel 4H-Imidazole Libraries for Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The imidazole ring is a crucial structural component in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding and coordination chemistry, make it a privileged scaffold in medicinal chemistry.[3][4] Derivatives of the 4H-imidazole core, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][5][6][7] This has led to significant interest in the synthesis and screening of novel this compound libraries to identify new therapeutic lead compounds.[4][8]
This document provides detailed protocols for the initial biological screening of novel this compound libraries, focusing on two key areas: anticancer and antimicrobial activity. It includes methodologies for common in vitro assays, guidelines for data presentation, and workflow visualizations to guide the screening process.
Overall Screening Workflow
The initial screening of a new compound library follows a hierarchical process to efficiently identify and validate hits. The workflow begins with high-throughput primary screening against a broad panel, followed by secondary assays to confirm activity and elucidate the mechanism of action for the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4H-Imidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4H-imidazole and its deprotonated form, 4H-imidazolate, as ligands in coordination chemistry. The focus is on the synthesis, characterization, and potential applications of their metal complexes, with a particular emphasis on copper(I) complexes which have shown promise as photosensitizers.
Application Notes
Introduction to this compound Ligands
This compound is a tautomer of the more common 1H-imidazole.[1] While 1H-imidazole has been extensively studied as a ligand in coordination chemistry, the exploration of this compound as a coordinating agent is a more recent development. The deprotonated form, 4H-imidazolate, acts as an anionic bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This coordination mode, combined with the electronic properties of the this compound ring system, gives rise to metal complexes with unique photophysical and electrochemical characteristics.
Coordination Complexes of this compound
Research has primarily focused on the synthesis and characterization of copper(I) complexes with 4H-imidazolate ligands. Two main classes of these complexes have been investigated:
-
Anionic Homoleptic Complexes: These complexes, often referred to as cuprates, feature a copper(I) center coordinated to two 4H-imidazolate ligands, resulting in a complex with an overall negative charge (e.g., [Cu(4H-imidazolate)₂]⁻).[2] These complexes exhibit intense and broad absorption bands across the visible and near-infrared regions of the electromagnetic spectrum.[3][4]
-
Neutral Heteroleptic Complexes: In these complexes, the copper(I) center is coordinated to one 4H-imidazolate ligand and other ancillary ligands, typically phosphines such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) or bis(diphenylphosphino)ethane (dppe).[2][5] These neutral complexes also display strong absorption in the visible spectrum.
The coordination of 4H-imidazolate to copper(I) results in a significant destabilization of the copper-based donor states, leading to low-energy metal-to-ligand charge-transfer (MLCT) transitions.[2][4] This is a key feature that distinguishes them from traditional copper(I) complexes and makes them attractive for light-harvesting applications.
Potential Applications
The unique photophysical and redox properties of this compound-based metal complexes open up possibilities for a range of applications:
-
Photosensitizers for Solar Energy Conversion: The strong and broad absorption of visible light, coupled with their redox activity, makes copper(I)-4H-imidazolate complexes promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) and other artificial photosynthetic systems.[2][4] They offer an earth-abundant alternative to precious metal-based photosensitizers like those containing ruthenium or iridium.
-
Photocatalysis: These complexes have been investigated for their potential in photocatalytic processes, such as hydrogen generation.[2] The ability of the ligand to act as an electron reservoir is a key feature in these applications.
-
Catalysis: While research is still emerging, the electronic tunability of this compound ligands suggests their potential in various catalytic transformations. For instance, copper-bis(imidazole) complexes have shown catalytic activity in the oxidation of catechols, mimicking the function of catechol oxidase.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative copper(I)-4H-imidazolate complexes.
Table 1: Selected Bond Lengths and Angles for a Neutral Heteroleptic Copper(I)-4H-imidazolate Complex
| Parameter | Value |
| Cu-N1 Bond Length (Å) | 2.035 |
| Cu-N2 Bond Length (Å) | 2.041 |
| Cu-P1 Bond Length (Å) | 2.258 |
| Cu-P2 Bond Length (Å) | 2.265 |
| N1-Cu-N2 Bond Angle (°) | 79.8 |
| P1-Cu-P2 Bond Angle (°) | 118.5 |
Data is hypothetical and representative of typical values found in the literature for similar structures.
Table 2: Spectroscopic and Electrochemical Properties of Copper(I)-4H-imidazolate Complexes
| Complex Type | Absorption Maxima (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) |
| Anionic Homoleptic | 450 - 800 (broad) | > 10,000 | +0.8 to +1.0 | -0.5 to -1.0 |
| Neutral Heteroleptic | 400 - 600 (broad) | > 5,000 | ~ +0.6 | ~ -1.5 |
Data represents a general range of values reported in the literature.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a Neutral Heteroleptic Copper(I)-4H-imidazolate Complex
This protocol describes a general procedure for the synthesis of a neutral heteroleptic copper(I) complex with a 4H-imidazolate ligand and a phosphine co-ligand.
Materials:
-
[Cu(CH₃CN)₄]PF₆
-
This compound derivative (ligand)
-
Phosphine ligand (e.g., XantPhos)
-
Amberlyst A21 (basic ion-exchange resin)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1 equivalent) in anhydrous DCM in a Schlenk flask.
-
Add Amberlyst A21 resin (excess) to the solution and stir the suspension at room temperature for 1 hour to deprotonate the this compound.
-
In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (1 equivalent) and the phosphine ligand (1 equivalent) in a mixture of anhydrous DCM and ACN.
-
Filter the suspension from step 2 through a cannula into the solution from step 3.
-
Stir the resulting reaction mixture at room temperature for 12-24 hours. The color of the solution should change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired complex.
Characterization:
The synthesized complex should be characterized by standard analytical techniques, including:
-
¹H, ¹³C, and ³¹P NMR spectroscopy
-
Mass spectrometry
-
Elemental analysis
-
Single-crystal X-ray diffraction (if suitable crystals are obtained)
-
UV-Vis absorption spectroscopy
-
Cyclic voltammetry
Visualizations
Below are diagrams illustrating key experimental workflows and conceptual relationships.
Caption: Synthetic workflow for a neutral heteroleptic Cu(I)-4H-imidazolate complex.
Caption: A simplified photocatalytic cycle involving a Cu(I)-4H-imidazolate complex.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photophysics of Anionic Bis(4H‐imidazolato)CuI Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral, heteroleptic copper(i)-4H-imidazolate complexes: synthesis and characterization of their structural, spectral and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing the high reactivity and volatility of simple 4H-imidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the high reactivity and volatility of simple 4H-imidazoles.
Frequently Asked Questions (FAQs)
Q1: What makes simple 4H-imidazoles so reactive and volatile?
A1: Simple 4H-imidazoles possess a non-aromatic, strained five-membered ring with a diene-like system, making them inherently less stable than their aromatic 1H-imidazole counterparts. This lack of aromatic stabilization contributes to their high reactivity. They are prone to thermal rearrangement to the more stable 1H-imidazole tautomer. Their volatility is a result of their low molecular weight and often weak intermolecular forces.
Q2: My 4H-imidazole seems to be disappearing or converting to another compound upon standing. What is happening?
A2: You are likely observing the spontaneous thermal rearrangement of the this compound to its more stable aromatic 1H-imidazole isomer. This process can occur even at room temperature, and is accelerated by heat. It is a common issue with this class of compounds.
Q3: What are the primary decomposition or side-reaction pathways I should be aware of?
A3: The main pathways include:
-
Thermal Rearrangement: A[1][2]-sigmatropic shift of an alkyl or aryl group from the C4 position to one of the nitrogen atoms, leading to the formation of a stable 1H-imidazole.[3]
-
Reaction with Nucleophiles: 4H-imidazoles are highly electrophilic and react readily with nucleophiles, such as water or alcohols, at the C5 position.[4]
-
Hydrolysis: In the presence of water, 4H-imidazoles can undergo hydrolysis. The rate and mechanism of this process can be influenced by pH.[5]
-
Decomposition of Substituted Imidazoles: Nitro-substituted imidazoles, for example, can decompose through the elimination of NO or NO2.
Q4: What are the recommended storage conditions for simple 4H-imidazoles?
A4: To minimize degradation, simple 4H-imidazoles should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -20°C, and protected from light.[6] For highly volatile derivatives, storage in a well-sealed container, potentially with a Teflon-lined cap, is crucial to prevent loss of material.
Q5: How can I monitor the purity and stability of my this compound sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile imidazole derivatives.[7][8] For less volatile compounds, High-Performance Liquid Chromatography (HPLC) can be used.[8] Regular analysis of a stored sample can help track its stability over time.
Troubleshooting Guides
Issue 1: Low or No Yield After Synthesis
Symptoms: After performing a synthesis (e.g., photolysis of an alkenyltetrazole), you obtain a low yield or none of the desired this compound.
Possible Causes & Solutions:
-
Cause: The this compound is lost during workup due to its high volatility.
-
Solution:
-
Perform extractions and solvent removal at low temperatures.
-
Use a rotary evaporator with a cold trap cooled by dry ice/acetone or liquid nitrogen.
-
Avoid high vacuum during solvent removal if the compound is particularly volatile.
-
-
Cause: The this compound rearranged to the 1H-isomer during the reaction or workup due to excessive heat.
-
Solution:
-
Maintain a low reaction temperature. For photolysis reactions, consider external cooling.
-
Ensure all workup steps are performed at or below room temperature.
-
-
Cause: The this compound reacted with nucleophilic solvents (e.g., water, methanol) during the workup.
-
Solution:
-
Use anhydrous solvents for extraction and purification.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Issue 2: Product Decomposes During Purification
Symptoms: The purified product shows signs of decomposition (e.g., discoloration, presence of impurities by GC-MS or NMR) or is lost entirely during purification.
Possible Causes & Solutions:
-
Cause: The purification method (e.g., distillation, chromatography) is too harsh for the thermally sensitive this compound.
-
Solution:
-
For volatile solids, low-temperature vacuum sublimation is the preferred method of purification.[7][8]
-
If column chromatography is necessary, use a neutral stationary phase like alumina and run the column at a low temperature if possible. Be aware that even neutral alumina can be reactive.[4]
-
For volatile liquids, consider short-path vacuum distillation at the lowest possible temperature.
-
Issue 3: Inconsistent Spectroscopic Data
Symptoms: NMR or other spectroscopic data of the product is inconsistent, showing broad peaks or the presence of multiple, unexpected species.
Possible Causes & Solutions:
-
Cause: The sample is a mixture of the this compound and the rearranged 1H-imidazole.
-
Solution:
-
Re-purify the sample using a gentle method like vacuum sublimation.
-
Acquire spectroscopic data at low temperatures to potentially slow down any dynamic processes.
-
-
Cause: The compound is reacting with the spectroscopic solvent (e.g., residual water in DMSO-d6).
-
Solution:
-
Use fresh, anhydrous deuterated solvents.
-
Consider running the analysis in a non-polar, aprotic solvent like benzene-d6 or CDCl3 (if compatible).
-
Data Presentation
Table 1: Thermal Stability of a Simple this compound
| Compound | Conditions | Half-life (t½) | Product |
| 4,4-Dimethyl-2-phenyl-4H-imidazole | 120 °C in [2H6]DMSO | 0.5 h | 4,5-Dimethyl-2-phenyl-1H-imidazole |
Data extracted from a study on the rearrangement of a specific this compound derivative. Stability will vary based on substitution.[4]
Table 2: Qualitative Influence of Conditions on this compound Stability
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | Increased | Decreased | Accelerates thermal rearrangement to the more stable 1H-imidazole.[4] |
| pH | Acidic (low pH) | Decreased | Protonation of the imidazole ring can affect its stability and reactivity.[4] |
| pH | Basic (high pH) | Generally Decreased | Can promote hydrolysis and other base-catalyzed reactions.[9] |
| Solvent | Protic/Nucleophilic (e.g., water, methanol) | Decreased | 4H-imidazoles are electrophilic and can react with nucleophilic solvents.[4] |
| Solvent | Aprotic/Non-polar (e.g., benzene, hexane) | Increased | Minimizes pathways for hydrolysis and other solvent-mediated reactions. |
| Atmosphere | Presence of Air/Moisture | Decreased | Can lead to oxidative degradation and hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of a Simple this compound via Photolysis of an Alkenyltetrazole
This protocol is a general guideline based on the synthesis of simple 4H-imidazoles.[4]
-
Preparation:
-
Dissolve the alkenyltetrazole precursor in a suitable solvent (e.g., petrol, b.p. 60-80 °C) in a quartz reaction vessel. The concentration should be dilute to minimize intermolecular reactions.
-
Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Photolysis:
-
Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-10 °C) using an external cooling bath.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is complete when the starting tetrazole is consumed.
-
-
Work-up (Low Temperature):
-
Once the reaction is complete, carefully remove the solvent in vacuo using a rotary evaporator with a well-chilled condenser and a cold trap. Avoid excessive heating of the water bath.
-
The crude product, which may be a volatile liquid or solid, should be handled promptly.
-
Protocol 2: Purification by Low-Temperature Vacuum Sublimation
This method is ideal for purifying volatile, thermally sensitive solids.[7][8]
-
Apparatus Setup:
-
Place the crude, dry solid into the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal with a lightly greased joint.
-
Connect the apparatus to a high-vacuum line.
-
-
Sublimation:
-
Begin evacuating the apparatus. Once a high vacuum is achieved, start the flow of coolant through the cold finger.
-
Gently heat the bottom of the apparatus using a water bath or heating mantle. The temperature should be just sufficient to cause sublimation without melting or decomposition.
-
The purified solid will deposit on the surface of the cold finger.
-
-
Product Recovery:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum .
-
Turn off the coolant flow.
-
Carefully and slowly vent the apparatus to atmospheric pressure with an inert gas.
-
Remove the cold finger and scrape the purified crystals onto a pre-weighed container.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative set of parameters for the analysis of imidazole derivatives.[7]
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS quartz capillary column (30 m x 0.25 mm inner diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 100 °C.
-
Ramp 2: 5 °C/min to 140 °C.
-
Ramp 3: 20 °C/min to 280 °C.
-
Final hold: 280 °C for 3 min.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
Note: For some 4H-imidazoles, derivatization may be necessary to improve volatility and thermal stability for GC-MS analysis.[7]
Visualizations
Caption: Experimental workflow for the synthesis and handling of 4H-imidazoles.
Caption: Troubleshooting decision tree for low or no yield of this compound.
Caption: Thermal rearrangement of a this compound to a more stable 1H-imidazole.
References
- 1. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
preventing the rearrangement of 4H-imidazole to 1H-imidazole
Welcome to the Technical Support Center for Imidazole Chemistry. This resource is designed for researchers, scientists, and drug development professionals working with imidazole derivatives. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols focused on a critical challenge in imidazole synthesis: preventing the rearrangement of 4H-imidazoles to their more stable 1H-isomers.
Understanding the 4H- to 1H-Imidazole Rearrangement
The rearrangement of a 4H-imidazole to a 1H-imidazole is a common challenge in synthetic chemistry. This process, known as tautomerization, is driven by the thermodynamic stability of the aromatic 1H-imidazole ring system. The this compound, being non-aromatic, is generally less stable and prone to isomerization under various conditions. Understanding the factors that influence this rearrangement is key to preventing it.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of 4H-imidazoles.
Issue 1: Low or No Yield of this compound, Predominant Formation of 1H-Isomer
| Potential Cause | Recommended Action |
| High Reaction Temperature | The rearrangement is often thermally induced. Maintain low reaction temperatures (e.g., 0 to -78 °C) throughout the synthesis. Use a cryostat or a suitable cooling bath (e.g., ice-salt, dry ice/acetone) to ensure precise temperature control.[1] |
| Protic Solvent Usage | Protic solvents (e.g., methanol, ethanol, water) can facilitate proton transfer, catalyzing the tautomerization. Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][3][4] |
| Acidic or Basic Conditions | Both acids and bases can catalyze the rearrangement. If the reaction is sensitive to pH, maintain neutral conditions. Use buffered solutions or non-acidic/non-basic reagents where feasible.[5] |
| Prolonged Reaction Time | Even at low temperatures, extended reaction times can allow for the slow conversion to the 1H-isomer. Monitor the reaction closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed. |
| Inappropriate Substituents | Small substituents on the imidazole ring may not provide sufficient steric hindrance to prevent rearrangement. Consider synthesizing derivatives with bulky substituents at the C4, C5, or N1 positions to kinetically stabilize the 4H-isomer.[4][6] |
Issue 2: Rearrangement of this compound During Purification
| Potential Cause | Recommended Action |
| Protic Solvents in Chromatography | Using protic solvents like methanol in your mobile phase for flash chromatography can cause on-column isomerization. Opt for aprotic solvent systems (e.g., hexane/ethyl acetate, DCM/diethyl ether). If a polar modifier is needed, consider using acetone or acetonitrile in place of an alcohol. |
| Acidic or Basic Stationary Phase | Standard silica gel can be slightly acidic, which may catalyze the rearrangement. Consider using neutral or deactivated silica gel, or an alternative stationary phase like neutral alumina. |
| Elevated Temperatures During Solvent Removal | Removing the solvent at elevated temperatures on a rotary evaporator can provide the energy needed for the rearrangement. Concentrate your fractions at or below room temperature. |
| Slow Purification Process | The longer the this compound is in solution, the greater the chance of rearrangement. Work quickly and efficiently during the purification process. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of the this compound isomer versus the 1H-isomer?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between 4H- and 1H-imidazole tautomers. Specifically, 13C NMR can be diagnostic. The chemical shifts of the C4 and C5 carbons are particularly sensitive to the tautomeric state.[7] Comparing the experimental spectra with those of N-methylated derivatives, which are locked in a specific tautomeric form, can aid in definitive assignment.[8]
Q2: What is the most effective general strategy to prevent the rearrangement?
A2: A combination of low temperature, aprotic solvents, and the introduction of sterically bulky substituents is the most robust approach. By controlling the kinetic and thermodynamic factors, you can significantly favor the formation and isolation of the this compound.
Q3: Can pH be used to control the stability of 4H-imidazoles?
A3: Yes, pH can have a significant impact. The rearrangement can be catalyzed by both acid and base. Therefore, maintaining a neutral pH during the reaction and workup is generally advisable. If your molecule is ionizable, the stability of the protonated or deprotonated forms may differ, and pH optimization for crystallization or storage might be beneficial.[5][9]
Q4: Are there any specific structural features that enhance the stability of 4H-imidazoles?
A4: Yes, steric hindrance is a key factor. Introducing bulky substituents at the C4 and C5 positions can create a high energy barrier for the tautomerization to the 1H-isomer. For example, synthesizing 4,4,5,5-tetrasubstituted imidazoles can effectively "lock" the molecule in the 4H-form.[10][11][12][13] Similarly, a bulky substituent at the N1 position can also contribute to kinetic stability.[4][14]
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of a this compound Derivative
This protocol provides a general guideline for synthesizing a this compound at low temperatures to minimize rearrangement.
Materials:
-
Starting materials for your specific imidazole synthesis
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Cooling bath (e.g., dry ice/acetone for -78 °C)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Equip the flask with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Dissolve the starting materials in the anhydrous aprotic solvent and cool the solution to the desired low temperature (e.g., -78 °C).
-
Slowly add the final reagent via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it at the low temperature by adding a suitable reagent (e.g., saturated ammonium chloride solution).
-
Allow the mixture to slowly warm to room temperature.
-
Proceed with an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at room temperature.
-
Immediately purify the crude product by flash chromatography using an aprotic solvent system.
Protocol 2: Purification of a this compound by Flash Chromatography
Materials:
-
Crude this compound product
-
Silica gel (neutral or deactivated)
-
Aprotic solvents for the mobile phase (e.g., hexane, ethyl acetate, DCM)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the slurry, ensuring a uniform bed.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable aprotic solvent.
-
Load the sample onto the column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure at room temperature.
Protocol 3: NMR Analysis for Quantifying 4H- and 1H-Imidazole Tautomers
Materials:
-
Purified imidazole sample
-
Deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the imidazole sample in the deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
Identify the distinct signals corresponding to the 4H- and 1H-isomers. The C4 and C5 signals in the 13C NMR spectrum are often the most informative for distinguishing the tautomers.[7]
-
Integrate the well-resolved signals in the 1H NMR spectrum that are unique to each tautomer.
-
The ratio of the integrals will give the relative abundance of the 4H- and 1H-isomers in the sample.
Data Presentation
The following tables summarize key data related to the stability and purification of imidazole isomers.
Table 1: Influence of Solvent on Tautomer Stability (Representative Data)
| Solvent Type | Example Solvent | General Effect on this compound Stability |
| Polar Protic | Methanol, Water | Decreases stability, promotes rearrangement[2][3][4] |
| Polar Aprotic | DMSO, DMF | Moderate stability |
| Nonpolar Aprotic | Hexane, Toluene | Generally higher stability |
| Chlorinated Aprotic | DCM, Chloroform | Good stability, often used in synthesis |
Table 2: Comparison of Purification Techniques for Imidazole Isomers
| Technique | Stationary Phase | Mobile Phase System | Typical Purity | Key Considerations |
| Flash Chromatography | Silica Gel (neutral) | Hexane/Ethyl Acetate (gradient) | 85-95% | Good for initial bulk purification.[15] |
| Flash Chromatography | Alumina (neutral) | DCM/Methanol (gradient) | 90-98% | Often better for basic nitrogen heterocycles. |
| Preparative HPLC | C18 | Acetonitrile/Water (buffered) | >99% | High resolution, but the aqueous mobile phase may cause isomerization if the compound is not stable. |
Visualizations
Caption: General pathway for the acid-catalyzed rearrangement of this compound to 1H-imidazole.
Caption: Recommended workflow for the synthesis and purification of 4H-imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2,4,5-tetrasubstituted imidazoles by a sequential aza-Wittig/Michael/isomerization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing 4H-Imidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 4H-imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and purity, troubleshoot common experimental issues, and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4H-imidazoles.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Instability of 4H-Imidazole Product | 5-unsubstituted 4H-imidazoles are known to be highly reactive and can easily rearrange to the more stable aromatic 1H-imidazoles upon heating. Consider using milder reaction conditions, such as lower temperatures and shorter reaction times. For photochemical methods, conducting the reaction at 0°C in a dilute solution can help isolate volatile products. |
| Poor Quality Starting Materials | Ensure the purity of your starting materials. For instance, in the photochemical synthesis from alkenyltetrazoles, the purity of the tetrazole precursor is crucial for obtaining a good yield of the corresponding this compound. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, solvent, and catalyst concentration. For multicomponent reactions, the choice of solvent can significantly impact the yield.[1] In some cases, solvent-free conditions with microwave irradiation have proven effective for imidazole synthesis in general and may be applicable to this compound synthesis. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction has stalled, consider a slight increase in temperature or addition of more catalyst, keeping in mind the stability of the product. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired this compound. For example, in the photochemical synthesis of certain 4H-imidazoles, oxidative photocyclization of the tetrazole precursor can occur faster than the desired nitrogen extrusion, leading to undesired products.[2] Modifying the irradiation wavelength or using specific sensitizers might mitigate this issue. |
Issue 2: Product Impurity and Difficulty in Purification
| Potential Cause | Recommended Solution |
| Formation of Aromatic 1H-Imidazole | The rearrangement of 4H-imidazoles to their aromatic 1H-isomers is a common side reaction, especially at elevated temperatures. Purification methods should be conducted at low temperatures if possible. |
| Reaction with Nucleophiles | 5-unsubstituted 4H-imidazoles are highly electrophilic and react readily with nucleophiles. During workup and purification, avoid nucleophilic solvents or reagents. For example, chromatography on alumina can lead to hydration of the this compound. Consider using a less reactive stationary phase like silica gel and non-polar eluents. |
| Volatility of the Product | Some simple 4H-imidazoles are volatile, which can lead to loss of product during solvent removal. Use techniques like rotary evaporation at low temperatures and reduced pressure. For highly volatile compounds, consider purification by distillation under high vacuum. |
| Complex Reaction Mixture | Multicomponent reactions can sometimes lead to the formation of a complex mixture of products. Optimizing the stoichiometry of the reactants and the order of addition can help to improve the selectivity towards the desired this compound. |
| Residual Catalyst or Reagents | Ensure complete removal of catalysts and unreacted starting materials during the workup. Acidic or basic residues can be removed by washing with appropriate aqueous solutions, provided the this compound is stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4H-imidazoles?
A1: The most common and rational route to simple 4H-imidazoles is the photolysis of 1-alkenyltetrazoles. This method is particularly useful for preparing highly reactive 5-unsubstituted 4H-imidazoles due to its mild reaction conditions. Another emerging method involves the metal-free C-H/C-H coupling reactions of this compound 3-oxides with indoles, which can produce novel bifunctional azaheterocyclic derivatives in high yields.[3][4]
Q2: My this compound seems to decompose during purification. What can I do?
A2: The instability of 4H-imidazoles, especially those unsubstituted at the C-5 position, presents a significant challenge during purification. It is recommended to use mild purification techniques. Avoid high temperatures and reactive chromatographic media like alumina. Consider flash column chromatography on silica gel with a non-polar eluent system, performed quickly and at a low temperature. In some cases, crystallization from a non-nucleophilic solvent at low temperature might be a suitable alternative.
Q3: How can I confirm the formation of a this compound instead of a 1H-imidazole?
A3: Spectroscopic methods, particularly NMR, are essential for distinguishing between 4H- and 1H-imidazole isomers. In the 1H NMR spectrum of a 4,4-disubstituted-4H-imidazole, the protons on the substituents at the C4 position will show characteristic signals. The chemical shifts of the ring protons will also be different from those of the aromatic 1H-imidazole. For example, in 3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole hydrochloride, the two methyl groups at the C4 position of the this compound ring appear as distinct singlets in the 1H NMR spectrum.[5] 13C NMR spectroscopy is also a powerful tool, as the sp3-hybridized C4 carbon of a this compound will have a significantly different chemical shift compared to the sp2-hybridized carbons in a 1H-imidazole.
Q4: What are some common side products to expect in this compound synthesis?
A4: The most common side product is the corresponding aromatic 1H-imidazole, formed via thermal or acid/base-catalyzed rearrangement. If the synthesis involves nucleophilic reagents or solvents (like methanol), adducts may form where the nucleophile has added to the C5 position of the this compound ring. In photochemical syntheses from tetrazoles, side products can arise from alternative photochemical pathways of the starting material.[2]
Quantitative Data Summary
The following tables summarize quantitative data from selected this compound syntheses.
Table 1: Photochemical Synthesis of 4H-Imidazoles from Alkenyltetrazoles
| Starting Tetrazole | This compound Product | Solvent | Yield (%) | Reference |
| 1-(2-Methylprop-1-enyl)-5-phenyltetrazole | 4,4-Dimethyl-2-phenyl-4H-imidazole | Petrol (b.p. 60-80 °C) | 55 | |
| 1-(Cyclohex-1-enylmethyl)-5-phenyltetrazole | 2-Phenyl-4,5-spiro-cyclohexane-4H-imidazole | Petrol (b.p. 60-80 °C) | 55 |
Table 2: Synthesis of Indolyl-Derived 4H-Imidazoles
| This compound 3-oxide Precursor | Indole Reactant | Product | Yield (%) | Reference |
| 4,4-Dimethyl-5-phenyl-4H-imidazole 3-oxide | 1-Methyl-1H-indole | 3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole | 48 | [3] |
| 5-(4-Fluorophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | 1H-Indole | 3-(5-(4-Fluorophenyl)-4,4-dimethyl-4H-imidazol-2-yl)-1H-indole | 64 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Photochemical Synthesis of 4H-Imidazoles
-
Dissolve the 1-alkenyltetrazole starting material in petrol (boiling point range 60-80 °C).
-
Irradiate the solution with a mercury lamp through a Pyrex filter until TLC analysis indicates complete consumption of the starting material.
-
Carefully evaporate the solvent under reduced pressure at a low temperature to obtain the crude this compound.
-
Purify the crude product by chromatography on silica gel using a non-polar eluent, or by low-temperature crystallization.
Protocol 2: General Procedure for the Synthesis of Indolyl-Derived 4H-Imidazoles [3]
-
Dissolve the this compound 3-oxide and the corresponding indole in a suitable solvent such as dichloromethane.
-
Add a dehydrating agent, for example, trifluoroacetic anhydride, dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting common side reactions in 4H-imidazole synthesis
Welcome to the technical support center for 4H-imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of 4H-imidazoles. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, reactant purity, and the inherent reactivity of the this compound ring. Here are key areas to investigate:
-
Reaction Temperature: Temperature plays a critical role. For instance, in multicomponent reactions for imidazole synthesis, both insufficient and excessive heat can be detrimental to the yield. It is crucial to identify the optimal temperature for your specific substrate and solvent system.
-
Reactant Purity: The purity of starting materials, such as α-haloketones or aldehydes, is crucial. Impurities can lead to unwanted side reactions and a decrease in the desired product.
-
Catalyst Choice and Loading: In catalyzed reactions, the choice of catalyst and its concentration are paramount. For the synthesis of 2,4,5-trisubstituted imidazoles, various catalysts have been employed, and their effectiveness can vary significantly depending on the reactants. It is advisable to screen different catalysts and optimize their loading.
-
Solvent Selection: The solvent affects reactant solubility and can influence the reaction pathway. While traditional solvents like ethanol and methanol are used, greener alternatives like glycerol or even solvent-free conditions have demonstrated excellent yields in some cases.
-
Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of byproducts.
Troubleshooting Workflow for Low Yield:
Below is a systematic approach to optimizing your reaction for a higher yield.
Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.
Q2: My reaction is producing significant amounts of side products, particularly an N-acylated or rearranged aromatic 1H-imidazole. How can I minimize these?
A2: The formation of byproducts is a common challenge, especially in multicomponent reactions and with highly reactive 4H-imidazoles. Key side products often include other imidazole isomers or related heterocycles. The high reactivity of 5-unsubstituted 4H-imidazoles makes them susceptible to rearrangement and reactions with nucleophiles.
-
Formation of Aromatic 1H-Imidazoles: 4H-imidazoles can rearrange to their more stable aromatic 1H-imidazole counterparts, especially at elevated temperatures.
-
Formation of 2-Aroyl-4(5)-arylimidazoles: In syntheses involving aldehydes, the formation of 2-aroyl-4(5)-arylimidazoles as side products is dependent on the reaction conditions.
Strategies to Minimize Side Products:
-
Temperature Control: Since high temperatures can promote rearrangement, running the reaction at the lowest effective temperature can improve selectivity.
-
Controlled Addition of Reagents: Slow, controlled addition of a reactive intermediate can maintain its low concentration, thereby minimizing side reactions.
-
Choice of Catalyst: The catalyst can significantly influence the reaction pathway. For instance, in the competitive formation of tri- and tetrasubstituted imidazoles, the choice of a fluoroboric acid-derived catalyst system can control selectivity.
Logical Relationship of Side Product Formation:
Technical Support Center: Strategies to Overcome Low Yields in Multi-Component Imidazole Synthesis
Welcome to the technical support center for multi-component imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low product yields and to provide actionable strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My multi-component imidazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in multi-component reactions for imidazole synthesis, such as the Debus-Radziszewski or Mannich-type reactions, can often be attributed to several key factors:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and thermodynamics. Both temperatures that are too low or too high can be detrimental to the yield.[1] For instance, in some catalyst-free systems, increasing the temperature beyond an optimal point can weaken hydrogen bonds that are crucial for activating reactants, leading to a decrease in yield.[1]
-
Inefficient Catalysis: The choice of catalyst, its concentration, and its activity are paramount. The absence of a suitable catalyst or using a suboptimal amount can lead to poor conversion rates and low yields.[1][2] Various catalysts, from simple Brønsted acids to transition metal complexes, have been shown to significantly improve yields.[3][4]
-
Inappropriate Solvent: The solvent affects the solubility of reactants and can influence the reaction mechanism.[1] Poor solubility of starting materials is a frequent cause of low yields.[1] While traditional solvents like ethanol and methanol are common, greener alternatives like glycerol or even solvent-free conditions have demonstrated excellent results.[1][5]
-
Incorrect Stoichiometry: The molar ratios of the reactants (e.g., dicarbonyl compound, aldehyde, and ammonia source) are crucial for driving the reaction towards the desired product and minimizing side reactions.[1]
-
Side Product Formation: Competing reaction pathways can lead to the formation of undesired side products, thereby consuming starting materials and reducing the yield of the target imidazole.[2]
Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
Minimizing side products is key to improving the yield of the desired imidazole. Here are some strategies:
-
Optimize Reaction Conditions: Fine-tuning the temperature, catalyst loading, and solvent system can significantly enhance the selectivity of the reaction.[2]
-
Controlled Reactant Addition: In some instances, the slow, controlled addition of one of the reactants can maintain its low concentration in the reaction mixture, which can suppress the formation of side products.[1]
-
Catalyst Selection: The nature of the catalyst can direct the reaction towards a specific pathway. If one catalyst is not providing the desired selectivity, screening other types of catalysts is a recommended approach. For example, in copper-catalyzed reactions, the choice between different copper sources (e.g., CuI vs. Cu(OAc)₂) can influence the outcome.[2][4]
Q3: Can the choice of catalyst significantly impact the yield? What are some effective catalysts for imidazole synthesis?
Absolutely. The catalyst is often the most critical factor in achieving high yields.
-
Brønsted Acids: Simple and effective, Brønsted acids like benzoic acid or silicotungstic acid have been shown to catalyze the synthesis of substituted imidazoles efficiently.[1][3]
-
Lewis Acids: Lewis acids such as Zn(BF₄)₂, InCl₃·H₂O, and ZrCl₄ have been employed to promote the reaction.[6][7]
-
Copper Catalysts: Copper(I) iodide (CuI) has proven to be a highly effective catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, often leading to excellent yields in short reaction times.[4]
-
Base Catalysts: In the Debus-Radziszewski synthesis, amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have demonstrated superior performance compared to others like triethylamine or piperidine.[8]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfuric acid (SiO₂-Pr-SO₃H), offer the advantages of easy separation and potential for recycling.[9]
Q4: How does the solvent affect the reaction, and what are some recommended solvent systems?
The solvent's role extends beyond just dissolving the reactants. It can influence reaction rates and even the reaction mechanism.
-
Protic Solvents: Ethanol and methanol are commonly used. An ethanol-water mixture has been shown to be highly effective, achieving yields up to 90% in the synthesis of 2,4,5-triaryl-1H-imidazoles.[10]
-
Aprotic Solvents: Solvents like DMSO and DMF have been used, particularly in catalyst screening studies.[4] A dual solvent system of DMSO/H₂O has been found to produce excellent yields in some cases.[11]
-
"Green" Solvents: Glycerol has emerged as an environmentally friendly solvent that can provide excellent results, sometimes even without a catalyst.[1]
-
Solvent-Free Conditions: Conducting the reaction neat (without a solvent), often coupled with microwave irradiation or ultrasound, can lead to shorter reaction times and high yields.[1][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your multi-component imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. nano-ntp.com [nano-ntp.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identifying and Characterizing Degradation Products of 4H-Imidazoles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4H-imidazoles. Our goal is to help you overcome common challenges in identifying and characterizing the degradation products of these compounds.
Frequently Asked Questions (FAQs)
Q1: My 4H-imidazole compound is showing unexpected degradation during storage. What are the likely causes?
A1: 4H-imidazoles can be susceptible to degradation under various conditions. Key factors to consider include:
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Oxidation: The imidazole ring, particularly at the 4H position, can be sensitive to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Base-mediated autoxidation is also a known degradation pathway for some imidazole-containing molecules.[1]
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Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions leading to degradation.[1] It is crucial to store this compound compounds in amber vials or otherwise protected from light.
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Temperature: Elevated temperatures can accelerate the rate of degradation for most chemical compounds, including 4H-imidazoles.[2] Ensure storage is at the recommended temperature.
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Hydrolysis: Depending on the substituents on the imidazole ring, the compound may be susceptible to acid or base-catalyzed hydrolysis.[1]
Q2: What are the common degradation products of 4H-imidazoles?
A2: The degradation of 4H-imidazoles can result in a variety of products, depending on the specific stress condition. Common degradation pathways include:
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Oxidation: Oxidation can lead to the formation of hydroxylated imidazoles, ring-opened products, or more complex structures. For example, oxidation of some imidazole-containing compounds has been shown to yield degradants where the imidazole moiety is modified.[1] In some cases, reactive oxygen species can lead to the cleavage of the imidazole ring, forming smaller molecules like amino acids and amides.[3]
-
Photodegradation: Photolytic degradation can lead to a complex mixture of products. For some imidazoles, photodegradation is postulated to proceed through several distinct pathways simultaneously.[1]
-
Hydrolysis: Hydrolytic degradation typically involves the cleavage of susceptible functional groups attached to the imidazole ring, rather than the ring itself, which is generally stable to hydrolysis.[1]
Q3: How do I design a robust forced degradation study for a this compound compound?
A3: A forced degradation or stress testing study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[4][5][6] A typical study should include the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API):[2]
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Acid Hydrolysis: Treatment with an acid such as 0.1 N HCl at both room temperature and an elevated temperature (e.g., 60°C).[2]
-
Base Hydrolysis: Treatment with a base such as 0.1 N NaOH at both room temperature and an elevated temperature.[2]
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Oxidation: Exposure to an oxidizing agent like 3-30% hydrogen peroxide (H₂O₂).[1][2]
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Thermal Degradation: Subjecting the solid compound and a solution of the compound to high temperatures (e.g., 80°C).[2]
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Photodegradation: Exposing the solid compound and a solution to a light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[1][2]
Analytical Troubleshooting Guide
Q4: I'm using reverse-phase HPLC to analyze my this compound degradation samples and I'm observing poor peak shape (e.g., tailing). What could be the cause and how can I fix it?
A4: Poor peak shape is a common issue when analyzing basic compounds like imidazoles on silica-based C18 columns. Here are the likely causes and solutions:
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Secondary Silanol Interactions: The basic nitrogen atoms in the imidazole ring can interact with residual acidic silanol groups on the column's stationary phase, leading to peak tailing.
-
Solution: Lower the mobile phase pH to 2.5-3.0 to protonate the silanol groups and minimize these secondary interactions. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also significantly improve peak shape.[2]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your this compound analyte, you may observe peak splitting or broadening due to the compound existing in both ionized and non-ionized forms.
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Solution: Adjust the mobile phase pH to be at least two units away from the pKa of your compound.[2]
-
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Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q5: My LC-MS analysis of this compound degradation products is suffering from a noisy baseline and poor sensitivity. What steps can I take to improve my results?
A5: A noisy baseline and low sensitivity in LC-MS can stem from several factors. Here are some troubleshooting steps:
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Contamination: High background noise can be caused by contaminated solvents, glassware, or the sample itself.
-
Solution: Use high-purity LC-MS grade solvents and reagents. Ensure all glassware is meticulously cleaned. Run a blank injection (mobile phase only) to check for system contamination and carryover.[2]
-
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Ion Suppression/Enhancement: Co-eluting components from the sample matrix can interfere with the ionization of your target analytes in the mass spectrometer's source, leading to reduced or inconsistent signal intensity.
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Solution: Improve chromatographic separation to resolve your analytes from interfering matrix components. You can also dilute your sample, if sensitivity allows, to reduce the concentration of matrix components. A more thorough sample clean-up, for example, using solid-phase extraction (SPE), may be necessary.[7]
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for your specific analytes.
-
Solution: Optimize key MS parameters such as capillary voltage, cone voltage, and gas flow rates by infusing a standard solution of your this compound compound directly into the mass spectrometer.
-
Quantitative Data Summary
Table 1: Rate Constants for OH-Radical Initiated Oxidation of Imidazoles
| Imidazole Derivative | Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹) |
| Imidazole-2-carboxaldehyde | (1.8 ± 0.1) × 10⁹ |
| 1-Methylimidazole | (2.3 ± 0.1) × 10⁹ |
| 2-Methylimidazole | (3.9 ± 0.1) × 10⁹ |
| 4-Methylimidazole | (3.2 ± 0.2) × 10⁹ |
| 1-Ethylimidazole | (2.6 ± 0.1) × 10⁹ |
| 2-Ethylimidazole | (3.9 ± 0.1) × 10⁹ |
| (Data sourced from Felber et al., 2019)[8] |
Table 2: Typical HPLC-UV Method Parameters for Imidazole Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~210-230 nm (or λmax of the specific compound) |
| Injection Volume | 20 µL |
| (Parameters are illustrative and require optimization for specific applications)[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Acid Hydrolysis:
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Mix a known volume of the stock solution with an equal volume of 0.1 N HCl.
-
Prepare two sets: one for incubation at room temperature and another for an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase for analysis.[2]
3. Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[2]
4. Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature and collect samples at various time points.
-
Dilute the samples with the mobile phase for immediate analysis.[2]
5. Thermal Degradation (Solution):
-
Dilute the stock solution with a suitable solvent to a known concentration.
-
Heat the solution in a controlled temperature oven (e.g., 80°C).
-
Collect samples at various time points and dilute as necessary for analysis.
6. Photodegradation (Solution):
-
Place a solution of the compound in a photostability chamber.
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Collect samples at various time points for analysis.[2]
Protocol 2: Analysis of Degradation Products by LC-MS/MS
1. Sample Preparation (from Forced Degradation Study):
-
Ensure the collected aliquots are neutralized (if from acid/base hydrolysis) and diluted to an appropriate concentration with the initial mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column suitable for polar compounds (e.g., with a polar endcapping).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is typically suitable for imidazoles.
-
Scan Mode:
-
Full Scan: To identify the m/z of potential degradation products.
-
Product Ion Scan (PIS): To fragment the parent compound and potential degradation products to aid in structural elucidation.
-
Multiple Reaction Monitoring (MRM): For quantification of known degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: General degradation pathways of 4H-imidazoles.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
- 7. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 8. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
selection of appropriate solvents for 4H-imidazole reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate solvents in 4H-imidazole reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a solvent in this compound synthesis?
A1: The solvent plays a critical role in imidazole synthesis by dissolving the reactants and influencing the reaction mechanism.[1] Proper solvent selection is crucial, as poor solubility of starting materials is a common cause of low reaction yields.[1][2] The solvent's polarity can also stabilize transition states or intermediates, thereby affecting the reaction rate.[3][4]
Q2: What are some common starting solvents for imidazole reactions?
A2: A range of solvents can be used depending on the specific reaction. Common choices include:
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Polar Protic Solvents: Ethanol, methanol, and glacial acetic acid are frequently used.[1][5]
-
Polar Aprotic Solvents: Acetonitrile (CH3CN), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are also common.[5][6][7]
-
Greener Solvents: Glycerol has emerged as an effective and environmentally friendly alternative, sometimes even enabling catalyst-free reactions.[1]
-
Mixed Solvents: In cases of difficult solubility, mixtures like methanol:THF:water can be employed.[5]
Q3: How does solvent polarity affect the reaction mechanism and rate?
A3: Solvent polarity can significantly impact the reaction pathway. For substitution reactions, polar protic solvents can stabilize carbocation-like transition states, speeding up S_N1 type reactions.[3] Conversely, polar aprotic solvents may favor S_N2 mechanisms by enhancing nucleophilicity.[3] For instance, the rate of Menshutkin-type reactions (alkylation of amines/imidazoles) increases in more polar solvents due to the stabilization of the polar transition state.[4]
Q4: When should I consider a solvent-free reaction?
A4: Solvent-free, or "neat," conditions are an excellent option to consider, particularly in the context of green chemistry. These reactions, often assisted by microwave irradiation or ultrasound, can offer advantages such as reduced reaction times, higher yields, simpler purification, and minimized chemical waste.[1][8] They are particularly effective for certain multi-component syntheses of substituted imidazoles.[9]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Reactant Solubility | The starting materials must be soluble for the reaction to proceed efficiently. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, DMF, acetonitrile, toluene).[7] If a single solvent is ineffective, consider using a co-solvent system or heating the mixture.[5] |
| Inappropriate Solvent Polarity | The solvent may not adequately stabilize the reaction's transition state or intermediates. Solution: If an S_N1 mechanism is suspected, try a polar protic solvent like methanol or water to stabilize the carbocation intermediate.[3] For S_N2 reactions, a polar aprotic solvent like acetonitrile or DMF may be more effective.[3] |
| Suboptimal Reaction Conditions | The chosen solvent may require different temperature or concentration parameters. Solution: Optimize the reaction by performing small-scale tests at various temperatures and concentrations.[1][10] For some systems, increasing the temperature can improve yield, but for others (e.g., in glycerol), excessive heat can be detrimental.[1] |
| Presence of Moisture | Reactions involving water-sensitive reagents (e.g., sodium hydride for deprotonation) will fail if moisture is present. Solution: Use anhydrous (dry) solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[10][11] |
Problem: Formation of Multiple Side Products
| Possible Cause | Troubleshooting Steps & Solutions |
| Solvent Influencing Side Reactions | The solvent choice can affect the selectivity of the reaction, leading to undesired byproducts.[1] |
Quantitative Data on Solvent Effects
The choice of solvent can dramatically impact reaction time and yield. The following table summarizes the results from a study on the synthesis of 2,5-disubstituted imidazoles from α-bromonitroalkenes and amidines, demonstrating the significant effect of the solvent on the reaction outcome.
Table 1: Effect of Different Solvents on the Synthesis of Imidazole 9a [7]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | MeOH | 12 | 60 |
| 2 | EtOH | 12 | 65 |
| 3 | PrOH | 12 | 65 |
| 4 | i-PrOH | 12 | 60 |
| 5 | H₂O | 12 | 55 |
| 6 | DMF | 6 | 85 |
| 7 | CH₃CN | 3 | 93 |
| 8 | Toluene | 6 | 75 |
As shown, acetonitrile (CH₃CN) provided the highest yield in the shortest reaction time for this specific synthesis.
Experimental Protocols
Protocol 1: General Synthesis of 2,4,5-Triphenyl-1H-imidazole [1]
-
Reactant Mixture: In a round-bottom flask, combine benzil (1,2-dicarbonyl compound, 1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol (10 mL).
-
Heating: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash it with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Protocol 2: N-Alkylation of Imidazole using an Anhydrous Solvent [10]
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in portions.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., 1-bromopentane, 1.2 eq) dropwise to the reaction mixture.
-
Workup & Purification: After reaction completion (monitored by TLC), quench the reaction carefully. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a this compound reaction.
Caption: A logical workflow for selecting and optimizing a solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
1H-Imidazole vs. 4H-Imidazole: A Comparative Analysis of Tautomeric Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the stability of 1H-imidazole and its tautomer, 4H-imidazole. Understanding the relative stability of these isomers is crucial for researchers in medicinal chemistry and drug development, as the tautomeric form of an imidazole-containing compound can significantly influence its biological activity, binding affinity to target proteins, and pharmacokinetic properties. This comparison is supported by computational data and outlines the key experimental methodologies used to study such tautomeric systems.
Executive Summary
Data Presentation: Quantitative Stability Comparison
The relative stability of 1H-imidazole and this compound has been investigated through computational chemistry, providing insights into their thermodynamic properties. Due to the high reactivity and transient nature of this compound, experimental thermodynamic data for this tautomer is scarce. Therefore, high-level computational data is the most reliable source for a quantitative comparison.
| Tautomer | Structure | Aromaticity | Relative Gibbs Free Energy (kJ/mol) | Enthalpy of Formation (Gas Phase, kJ/mol) |
| 1H-Imidazole | Imidazole ring with a proton on one of the nitrogen atoms, resulting in a planar, aromatic system. | Aromatic | 0 (Reference) | 102.5 ± 1.0 (Experimental) |
| This compound | Imidazole ring with a proton on a carbon atom, resulting in a non-planar, non-aromatic system. | Non-aromatic | ~60 (Computational) | Not Experimentally Determined |
Computational data is based on studies employing methods such as DFT and ab initio calculations (e.g., MP2/6-311++G). The relative Gibbs free energy indicates that 1H-imidazole is approximately 60 kJ/mol more stable than this compound.
Experimental Protocols
The study of imidazole tautomerism relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.
Methodology:
-
Sample Preparation: A solution of the imidazole-containing compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. In cases of rapid tautomeric exchange, time-averaged signals are observed. Variable-temperature (VT) NMR studies can be employed to slow down the proton exchange, potentially allowing for the resolution of signals from individual tautomers.
-
Spectral Analysis: The chemical shifts and coupling constants are analyzed. The positions of signals, particularly for the ring protons and carbons, are sensitive to the electronic environment, which differs significantly between the aromatic 1H-imidazole and the non-aromatic this compound.
-
Tautomer Ratio Quantification: If distinct signals for each tautomer can be resolved, the relative concentrations can be determined by integrating the respective peaks.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including the precise location of atoms and, consequently, the dominant tautomeric form in the crystal lattice.
Methodology:
-
Crystallization: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule. The positions of the atoms, including the hydrogen on the imidazole ring, are refined to generate a detailed three-dimensional model of the molecule as it exists in the solid state.
Tautomerism in Biological Systems: The Role of Histidine
The imidazole ring is a fundamental component of the amino acid histidine, which plays a critical role in the active sites of many enzymes. The ability of the histidine side chain to exist in different tautomeric and protonation states is central to its function in catalytic mechanisms, often acting as a proton donor or acceptor.
The tautomeric state of a histidine residue within a protein's active site can be crucial for its catalytic activity. For instance, in many enzymatic reactions, a histidine residue participates in a proton relay system, shuttling protons between the substrate and other residues or solvent molecules. The interconversion between the Nδ1-H (Nπ-H) and Nε2-H (Nτ-H) tautomers of the neutral histidine side chain is a key step in these proton transfer pathways. While the this compound tautomer is not directly observed, the concept of proton migration is central to the function of the imidazole group in biological signaling and catalysis.
Caption: Tautomeric equilibrium of imidazole and its functional role in biological catalysis.
Conclusion
The comparative analysis unequivocally demonstrates the superior stability of 1H-imidazole over this compound, a difference of approximately 60 kJ/mol as indicated by computational studies. This stability is rooted in the aromatic character of the 1H tautomer. For researchers in drug development, this inherent stability means that imidazole-containing drug candidates will predominantly exist in the 1H-aromatic form under physiological conditions. However, understanding the potential for tautomerization is critical, as the less stable tautomer, even if present in minute quantities, could be the biologically active form that interacts with a specific target. The experimental and computational methods outlined in this guide provide a framework for the detailed investigation of tautomeric equilibria in novel imidazole-based compounds.
Validating the Structure of 4H-Imidazole Derivatives by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of NMR data for 4H-imidazole derivatives, offering insights into how this technique validates their unique structural features. Detailed experimental protocols and data are presented to support the objective comparison of these compounds with other alternatives.
The this compound ring system, a less common isomer of the ubiquitous 1H-imidazole, presents a unique set of spectroscopic characteristics. Its non-aromatic nature, with a tetrahedral sp³-hybridized carbon at the 4-position, leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra, which are crucial for its unambiguous identification and differentiation from other imidazole isomers.
Comparative NMR Data of this compound Derivatives
The structural validation of this compound derivatives heavily relies on the analysis of their ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) provide a detailed fingerprint of the molecular structure. Below is a summary of representative NMR data for different this compound derivatives, showcasing the key differences that aid in their characterization.[1][2]
| Compound/Derivative | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| 4,4-Dimethyl-5-phenyl-4H-imidazole | C2-H | ~8.0 | ~160 | C2-H to C4, C5 |
| C4-CH₃ | ~1.5 (singlet, 6H) | ~25 | C4-CH₃ to C4, C5 | |
| C5-Ph | 7.2-7.5 (multiplet, 5H) | ~130 (ipso), 128-129 (ortho, meta, para) | C5-Ph protons to C4, C5 | |
| C2 | - | ~160 | - | |
| C4 | - | ~70 | - | |
| C5 | - | ~175 | - | |
| Indolyl-derived 4H-imidazoles | C2-H | 8.96 (broad s) | 172.0 | C2-H to C4, C5 and indole ring carbons |
| C4-CH₃ | 1.56 (s), 1.44 (s) | 21.1, 19.1 | C4-CH₃ to C4, C5 | |
| C5-Ph | 7.95–7.92 (m) | 131.6 | C5-Ph protons to C4, C5 | |
| C2 | - | 172.0 | - | |
| C4 | - | 94.1 | - | |
| C5 | - | 87.0 | - | |
| Alternative: 1H-Imidazole | C2-H | ~7.7 | ~136 | C2-H to C4, C5 |
| C4-H/C5-H | ~7.1 | ~122 | C4-H to C2, C5; C5-H to C2, C4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
The most telling feature of a this compound is the upfield chemical shift of the C4 carbon, typically appearing in the range of 70-95 ppm, which is characteristic of an sp³-hybridized carbon. This is in stark contrast to the aromatic 1H-imidazoles where all ring carbons are sp²-hybridized and resonate at much lower fields (115-140 ppm).[3][4] Furthermore, the protons on the substituents at the C4 position exhibit chemical shifts typical for aliphatic protons.
Differentiating Isomers: The Power of 2D NMR
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously confirming the this compound structure and differentiating it from its isomers.[5][6][7]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the proton signals to their corresponding carbons, for instance, confirming the aliphatic nature of the C4 substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is arguably the most powerful tool for confirming the this compound core. Key HMBC correlations to look for include:
-
Correlation between the C2-H proton and the C4 and C5 carbons.
-
Correlations from the protons on the C4-substituents to the C4 and C5 carbons.
-
Correlations from the protons on the C5-substituents to the C4 and C5 carbons.
-
These correlations definitively establish the connectivity within the molecule and lock in the this compound framework.
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for structural validation. Below are generalized experimental protocols for the characterization of this compound derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
Reference: TMS at 0.00 ppm or the solvent peak.
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Utilize standard, pre-optimized parameter sets provided by the spectrometer software for COSY, HSQC, and HMBC experiments. The number of scans and increments will vary depending on the sample concentration and desired resolution. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.
Workflow for Structural Validation
The logical flow for validating the structure of a this compound derivative using NMR spectroscopy is outlined in the diagram below.
References
- 1. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. m.youtube.com [m.youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Biological Activity of 4H-Imidazole and Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and pyrazole are five-membered heterocyclic aromatic compounds, both possessing two nitrogen atoms. Their structural isomerism, with pyrazole having adjacent nitrogen atoms (1,2-diazole) and imidazole having them in a 1,3-relationship, leads to distinct electronic and physicochemical properties. These differences profoundly influence their biological activities, making them privileged scaffolds in medicinal chemistry. This guide provides a comparative overview of the biological activities of 4H-imidazole and pyrazole isomers, supported by experimental data and detailed methodologies.
While both pyrazole and 1H-imidazole are the most stable and well-studied tautomers, this guide will also consider the less common this compound tautomer where comparative data is available. It is important to note that direct comparative studies on the parent this compound and pyrazole isomers are limited in the literature. Therefore, this guide will draw upon data from studies on their derivatives to infer and compare their intrinsic biological activities. A computational study has suggested that the imidazole ring is generally more stable than the pyrazole ring, which may contribute to differences in their biological interactions and metabolic fates.[1]
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the available quantitative data to provide a side-by-side comparison of the biological activities of this compound and pyrazole derivatives.
Table 1: Comparative Cytotoxicity Data (IC50 in µM)
| Compound Class | Cell Line | This compound Derivative IC50 (µM) | Pyrazole Derivative IC50 (µM) | Reference |
| Indolyl-Hybrids | HEK-293 (non-cancerous) | > 300 (low toxicity) | Not Reported | [2][3] |
| Phenyl-Substituted | NB4 (Leukemia) | ~1.25 - 5 | Not Reported | [4] |
| Phenyl-Substituted | K562 (Leukemia) | > 5 (low activity) | Not Reported | [4] |
| Various Derivatives | Various Cancer Lines | Not Reported | Potent activity reported | [5] |
Note: Direct comparative cytotoxicity data for structurally analogous this compound and pyrazole derivatives is scarce. The available data suggests that certain this compound derivatives can exhibit low cytotoxicity in non-cancerous cell lines while showing activity against specific cancer cell lines.
Table 2: Comparative Enzyme Inhibition Data (IC50 or Ki in µM)
| Enzyme Target | Compound Type | This compound Derivative (IC50/Ki in µM) | Pyrazole Derivative (IC50/Ki in µM) | Reference |
| α-Glucosidase | Imidazole-pyrazole hybrids | 25.19 - 33.62 | (as part of hybrid) | [6] |
| β-Glucosidase | Phenyl-substituted | 0.8 (Ki) | Not Reported | [7] |
| Carbonic Anhydrase I | Imidazole ethers | 0.00413 - 0.01567 | Not Reported | [8] |
| Carbonic Anhydrase II | Imidazole ethers | 0.00565 - 0.01484 | Not Reported | [8] |
Note: Imidazole derivatives have been shown to be potent inhibitors of various enzymes, including glucosidases and carbonic anhydrases.[6][7][8] While direct comparative data with analogous pyrazoles is limited, the potent activity of imidazole-based compounds highlights their potential in enzyme-targeted drug design.
Table 3: Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Microbial Strain | Compound Type | This compound Derivative MIC (µg/mL) | Pyrazole Derivative MIC (µg/mL) | Reference |
| Staphylococcus aureus | Imidazolone derivatives | Potent activity reported | Not Reported | [9] |
| Escherichia coli | Imidazolone derivatives | Potent activity reported | Not Reported | [9] |
| Various Bacteria | Imidazole-pyrazole hybrids | (as part of hybrid) | Potent activity reported | [10] |
| Candida albicans | Imidazole derivatives | Potent activity reported | Not Reported | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., this compound and pyrazole derivatives) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5]
Enzyme Inhibition Assay (α-Glucosidase Inhibition Assay)
This assay determines the inhibitory effect of compounds on the activity of α-glucosidase.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a general experimental workflow for comparing the biological activity of this compound and pyrazole isomers and a simplified representation of a signaling pathway that could be affected by these compounds.
Caption: Experimental workflow for comparing isomeric bioactivity.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The structural differences between this compound and pyrazole isomers fundamentally influence their interactions with biological targets. While direct comparative data remains limited, the available evidence suggests that both scaffolds are of significant interest in drug discovery. Imidazole derivatives have a well-established and broad range of biological activities, particularly as enzyme inhibitors and antimicrobial agents. Pyrazole-containing compounds are also prevalent in a number of approved drugs, demonstrating their therapeutic potential.
Further head-to-head comparative studies of structurally analogous this compound and pyrazole derivatives are warranted to fully elucidate their relative biological activities and to guide the rational design of new therapeutic agents. The experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedkaz.org [clinmedkaz.org]
- 11. researchgate.net [researchgate.net]
analytical methods for the quantification of 4H-imidazole tautomers
A Comparative Guide to Analytical Methods for the Quantification of 4H-Imidazole Tautomers
For researchers, scientists, and drug development professionals, the accurate quantification of this compound tautomers is crucial for understanding molecular behavior, reaction mechanisms, and pharmacological activity. The dynamic equilibrium between tautomeric forms influences a molecule's physicochemical properties and biological interactions. This guide provides a comparative overview of key , supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques can be employed for the study and quantification of this compound tautomers. The choice of method often depends on the specific research question, the nature of the sample, and the required sensitivity and resolution. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and X-ray Crystallography.
| Analytical Method | Quantitative Data Type | Key Performance Metrics | Advantages | Limitations |
| NMR Spectroscopy | Chemical Shifts (δ), Integration, Equilibrium Constants (K) | High resolution, provides structural information. | Non-destructive, excellent for studying tautomerism in solution, can determine relative populations of tautomers. | Lower sensitivity compared to MS, requires higher concentrations, peak overlap can be an issue.[1] |
| HPLC-MS | Limits of Detection (LOD), Limits of Quantification (LOQ), Concentration | LODs: 1-25 nM, LOQs: 1-50 nM, R² values for calibration curves typically >0.99.[2] | High sensitivity and selectivity, suitable for complex matrices, allows for separation of different imidazole derivatives.[2][3] | May not directly distinguish between rapidly interconverting tautomers in solution, requires stable isotope-labeled standards for absolute quantification.[4] |
| X-ray Crystallography | Bond Lengths, Bond Angles, Solid-State Structure | Provides precise atomic coordinates. | Unambiguous determination of the tautomeric form present in the solid state.[5] | Not suitable for solution-state analysis, crystal growth can be challenging.[5] |
| UV-Vis Spectroscopy | Absorbance Maxima (λmax) | Can indicate the presence of different electronic environments. | Simple and accessible. | Often provides overlapping spectra for tautomers, making direct quantification difficult without deconvolution methods.[6][7][8] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for investigating tautomeric equilibria in solution.[5] Both ¹H and ¹³C NMR can provide insights into the relative abundance of different tautomers.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound containing compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[5]
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[5]
-
For complex spectra, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can aid in signal assignment.[5]
-
Dynamic NMR studies can be performed by acquiring spectra at different temperatures to observe changes in the tautomeric equilibrium.[1]
-
-
Data Analysis:
-
Assign the signals in the spectra to the specific protons and carbons of each tautomer.
-
The relative concentrations of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
The difference in chemical shifts (Δδ) between specific carbons (e.g., C4 and C5) in the ¹³C NMR spectrum can be indicative of the predominant tautomeric form.[9][10]
-
Example Data: For 2-(aryl)-4,5-diphenyl-1H-imidazoles, ¹H NMR spectra in Acetone-d₆ can show distinct NH signals for different tautomers, for instance at δH = 12.35 and 11.978 ppm.[1] The relative integrals of these peaks correspond to the molar ratio of the tautomers.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive method for the separation and quantification of imidazole derivatives.[2][3]
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
System: A Thermo Scientific Vanquish Horizon UHPLC system or similar.[2]
-
Column: A Waters Acquity UPLC HSS T3 column often provides good separation.[2]
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid, is commonly used.[2] For example, the proportion of solvent B can be increased from 3% to 35.5% over 5 minutes.[2]
-
Flow Rate: A constant flow rate of 0.4 mL/min is typical.[2]
-
-
Mass Spectrometric Detection:
-
Instrument: A Thermo Scientific Q Exactive Plus Orbitrap instrument with a heated electrospray ionization (HESI) source or a similar high-resolution mass spectrometer.[2]
-
Quantification: Use extracted ion chromatograms and an external calibration with standards.[2] For absolute quantification, stable-isotope dilution analysis (SIDA) is recommended.[3][4]
-
Performance Data: This method can achieve limits of detection (LODs) ranging from 1 to 25 nM and limits of quantification (LOQs) from 1 to 50 nM.[2] Intraday repeatability is typically <2%, and interday repeatability is generally <3%.[2]
X-ray Crystallography
This technique provides definitive structural information of the tautomeric form present in the solid state.[5]
Methodology:
-
Crystal Growth: Grow single crystals of the imidazole derivative suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.[5]
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods and refine it using full-matrix least-squares.[5]
-
Visualizations
Caption: General experimental workflow for the quantification of this compound tautomers.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 4H- and 1H-Imidazole Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Imidazole, a ubiquitous five-membered heterocycle, exists in tautomeric forms, primarily as 1H-imidazole and the less stable 4H-imidazole. Distinguishing these isomers is crucial for understanding their chemical reactivity and biological activity. This guide provides a comprehensive comparison of mass spectrometric approaches to differentiate between 4H- and 1H-imidazole, presenting both established data for the 1H isomer and theoretical considerations for the 4H form, alongside detailed experimental protocols.
While extensive mass spectrometric data is available for 1H-imidazole, a direct comparative study with this compound is not readily found in scientific literature. This is largely due to the transient and less stable nature of the 4H tautomer. However, based on the principles of mass spectrometry, distinct fragmentation patterns can be predicted.
Theoretical Comparison of Fragmentation Patterns
Electron ionization (EI) mass spectrometry is a powerful tool for generating unique fragmentation patterns that serve as molecular fingerprints. The fragmentation of 1H-imidazole is well-documented, providing a basis for predicting the behavior of its 4H-isomer.
1H-Imidazole: Upon electron ionization, 1H-imidazole typically undergoes fragmentation through the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, resulting in a prominent peak at m/z 41. Another significant fragmentation pathway involves the cleavage of the N1-C2 and C4-C5 bonds, leading to the formation of various smaller fragments.
This compound (Theoretical): The this compound, with its exocyclic double bond, is expected to exhibit a different fragmentation pathway. A characteristic fragmentation could be the retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclic compounds with endocyclic double bonds. This would involve the cleavage of the C2-N3 and C4-C5 bonds, potentially leading to unique fragment ions not observed in the mass spectrum of 1H-imidazole. The initial loss of a hydrogen radical from the CH2 group at the 4-position could also be a primary fragmentation step.
A summary of the expected and observed major fragment ions is presented in the table below.
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Isomer | Certainty |
| 68 | 41 | HCN | 1H-Imidazole | Confirmed |
| 68 | 40 | H + HCN | 1H-Imidazole | Confirmed |
| 68 | 27 | C2H3N | 1H-Imidazole | Confirmed |
| 68 | (Predicted) | (Predicted) | This compound | Theoretical |
| 68 | (Predicted) | (Predicted) | This compound | Theoretical |
Experimental Protocols for Isomer Differentiation
Distinguishing between these isomers in a real-world sample would likely require a multi-faceted approach, potentially involving chemical derivatization followed by tandem mass spectrometry (MS/MS).
Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard approach for analyzing volatile isomers like imidazoles.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the imidazole sample in a volatile solvent such as methanol or acetonitrile.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 20-200.
3. Data Analysis:
-
Compare the retention times and mass spectra of the unknown sample with those of an authentic standard of 1H-imidazole.
-
Look for differences in the relative abundances of key fragment ions to tentatively identify the presence of the 4H-isomer.
Protocol 2: Chemical Derivatization followed by LC-MS/MS
For less volatile samples or to enhance selectivity, chemical derivatization can be employed to "lock" the tautomeric form. Derivatization of the N-H proton in 1H-imidazole would yield a different product than derivatization of the this compound.
1. Derivatization:
-
React the imidazole sample with a derivatizing agent that targets the N-H group, such as methyl iodide or a silylating agent (e.g., BSTFA).
-
The reaction with 1H-imidazole will result in a single derivative.
-
The reaction with this compound is expected to yield a different derivative or potentially a mixture of products due to its reactivity.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the transition of the derivatized molecular ion to specific product ions. The choice of transitions will depend on the derivatizing agent used.
Visualization of Experimental Workflow and Fragmentation Logic
To aid in the conceptualization of these analytical approaches, the following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation pathways.
Caption: General experimental workflow for distinguishing imidazole isomers.
Caption: Logical flow of key fragmentation pathways for imidazole isomers.
A Comparative Docking Analysis of 4H-Imidazole and Triazole Derivatives in Drug Discovery
A deep dive into the molecular interactions and therapeutic potential of two prominent heterocyclic scaffolds.
In the landscape of medicinal chemistry, 4H-imidazole and triazole derivatives have emerged as privileged scaffolds in the design of novel therapeutic agents. Their versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antifungal, and antimicrobial properties. This guide provides a comparative analysis of the molecular docking studies of these two heterocyclic cores, offering insights into their binding affinities and interactions with key biological targets. The data presented herein is compiled from various independent studies, providing a broad perspective on their potential as drug candidates.
Quantitative Docking Data: A Comparative Overview
The following table summarizes the binding affinities of various this compound and triazole derivatives against different protein targets, as reported in recent literature. Binding energy, typically measured in kcal/mol, is a key indicator of the stability of the ligand-protein complex, with lower values suggesting stronger binding.
| Compound Class | Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | Indolyl-Derived this compound | Acetylcholinesterase (AChE) | -13.57 | [1][2] |
| Imidazole derivative with pyrazole moiety (4c) | L-glutamine:D-fructose-6-phosphate amidotransferase | Not explicitly stated, but noted as potent | [3][4] | |
| Imidazole-1,2,3-triazole hybrid (4k) | Glycogen synthase kinase-3β (GSK-3β) | -9.8 | [5] | |
| Triazole | Triazole derivative (700) | KDM5A | -11.042 | [6] |
| 1,2,4-Triazole derivative (Compound 1) | Aromatase | -9.96 | [7] | |
| 1,2,4-Triazole derivative (Compound 1) | Tubulin | -7.54 | [7] | |
| Coumarin triazole | Gyrase enzyme | -6.3 to -7.2 | [8] | |
| Imidazole-1,2,3-triazole hybrid (4k) | Glycogen synthase kinase-3β (GSK-3β) | -9.8 | [5] |
Experimental Protocols: A Look into the Methodology
The molecular docking studies cited in this guide generally follow a standardized in silico protocol. Below is a detailed methodology representative of the approaches used to predict the binding interactions of this compound and triazole derivatives.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound and triazole derivatives are typically sketched using chemical drawing software and then optimized using computational chemistry tools. This process involves energy minimization to obtain the most stable conformation of the molecule.
-
Protein Preparation: The crystal structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site of the protein, where the ligand is expected to bind, is identified based on the co-crystallized ligand or through literature precedent.
2. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with AutoDock Vina and PyRx being commonly employed.[6][7][9]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to explore possible binding poses of the ligand.
-
Docking Algorithm: The docking software utilizes a scoring function to evaluate the binding affinity of different ligand conformations within the active site. The algorithm systematically searches for the optimal binding pose that results in the lowest binding energy.
3. Analysis of Docking Results:
-
Binding Energy: The primary output of a docking simulation is the binding energy, which provides a quantitative measure of the predicted binding affinity.
-
Interaction Analysis: The best-ranked binding poses are visualized to analyze the specific molecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors.
Visualizing the Workflow: From Compound to Clinic
The following diagram illustrates a typical workflow for the discovery and development of novel drug candidates based on this compound and triazole scaffolds, incorporating molecular docking as a key step.
Caption: A generalized workflow for drug discovery, highlighting the role of molecular docking.
This comparative guide underscores the significant potential of both this compound and triazole derivatives in the development of new medicines. While both scaffolds demonstrate promising binding affinities against a range of biological targets, the choice of one over the other will ultimately depend on the specific therapeutic application and the desired pharmacological profile. The continuous application of in silico methods like molecular docking will undoubtedly accelerate the discovery and optimization of novel drug candidates from these versatile heterocyclic families.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cal-tek.eu [cal-tek.eu]
- 7. ijcrcps.com [ijcrcps.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4H-Imidazoles: A Novel Ultrasound-Assisted Route vs. Conventional Catalysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures like 4H-imidazoles is a critical aspect of discovery and optimization. This guide provides a direct comparison of a modern, environmentally friendly synthetic approach with a traditional catalytic method, offering insights into performance, experimental setup, and reaction pathways.
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The 4H-imidazole tautomer, in particular, serves as a versatile intermediate for further functionalization. This comparison evaluates a novel ultrasound-assisted, catalyst-free method against a well-established l-proline catalyzed synthesis for the preparation of 2,4,5-trisubstituted imidazoles.
Performance Comparison: Ultrasound vs. Catalysis
The following table summarizes the key performance indicators for the synthesis of 2,4,5-triphenyl-1H-imidazole, a representative this compound precursor, via a novel ultrasound-assisted method and a conventional l-proline catalyzed approach.
| Parameter | Ultrasound-Assisted Synthesis | L-Proline Catalyzed Synthesis |
| Catalyst | None | L-proline (10 mol%) |
| Reaction Time | 60 minutes[1] | Not explicitly stated for this specific product, but multi-hour reactions are common for similar proline-catalyzed syntheses. |
| Yield | 73%[1] | Yields for l-proline catalyzed syntheses of similar imidazoles are reported to be in the range of 45-51%. |
| Reaction Conditions | Sonication, Room Temperature[1] | Reflux |
| Solvent | Not explicitly stated, but often performed in greener solvents or solvent-free. | Not explicitly stated, but often requires organic solvents. |
| Work-up | Simple extraction[1] | Typically involves pouring over ice and filtration. |
| Environmental Impact | Minimal waste, energy-efficient (sonication)[1] | Use of catalyst and potentially hazardous solvents. |
Experimental Protocols
Novel Route: Ultrasound-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is based on an expeditious, green approach to imidazole synthesis.[1]
Materials:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Ethanol (as a representative green solvent)
Procedure:
-
In a suitable reaction vessel, combine benzil, benzaldehyde, and ammonium acetate in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture at room temperature for 60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenyl-1H-imidazole.
Conventional Route: L-Proline Catalyzed Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is representative of a conventional acid-catalyzed approach to imidazole synthesis.
Materials:
-
Benzil (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
L-proline (10 mol%)
-
A suitable organic solvent (e.g., acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil, benzaldehyde, and ammonium acetate in the chosen solvent.
-
Add L-proline to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required duration (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,4,5-triphenyl-1H-imidazole.
Reaction Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the ultrasound-assisted synthesis of 4H-imidazoles.
Caption: Workflow for the L-proline catalyzed synthesis of 4H-imidazoles.
References
A Researcher's Guide to Assessing the Purity of Synthesized 4H-Imidazole Compounds: A Comparative Analysis of HPLC and Alternative Methods
In the realm of pharmaceutical research and drug development, the purity of synthesized compounds is paramount. For novel heterocyclic compounds like 4H-imidazoles, which form the backbone of many therapeutic agents, rigorous purity assessment is a critical step to ensure the reliability of experimental data and the safety of potential drug candidates.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a primary and robust technique for this purpose.
This guide provides a detailed comparison between HPLC and other common analytical techniques for the comprehensive purity assessment of synthesized 4H-imidazole compounds. We will delve into experimental protocols, present comparative data, and illustrate the analytical workflow to provide a practical framework for quality control.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the physicochemical properties of the this compound compound, the nature of expected impurities, and the required level of sensitivity.[2] While HPLC is a cornerstone for quantitative analysis, orthogonal methods like Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) provide complementary information, leading to a more complete purity profile.[1][3]
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase.[2] | Quantitative purity (area %), retention time of the main peak and impurities.[2] | High resolution, highly quantitative, suitable for non-volatile and thermally labile compounds.[2] | Requires a chromophore for UV detection; consumption of solvents.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2] | Unambiguous structural confirmation; identification and quantification of impurities relative to the main compound.[1][2] | Provides detailed structural information; non-destructive; can quantify without a specific reference standard for the impurity (qNMR).[2][4] | Lower sensitivity compared to chromatographic methods; requires higher sample concentration.[2][5] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material driven by capillary action. | Preliminary purity check; visualization of major components and impurities. | Simple, rapid, low cost; useful for monitoring reaction progress.[6] | Primarily qualitative/semi-quantitative; lower resolution than HPLC.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[2] | Purity (area %); identification of volatile impurities by mass spectrum.[2] | High sensitivity; provides structural information of volatile impurities.[2][7] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for HPLC, NMR, and TLC analysis of this compound compounds, based on established methods.[8][9][10]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis of this compound derivatives and their potential impurities.
-
Objective: To determine the purity of the synthesized this compound compound by separating it from any starting materials, byproducts, or degradation products.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[8][11]
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 × 4.6 mm).[1][7][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate) is typical.[9][12] For example, a mobile phase of Methanol: 0.025 M KH2PO4 (70:30, v/v) with the pH adjusted to 3.20 using ortho-phosphoric acid has been shown to be effective.[1][7][9]
-
Detection Wavelength: The wavelength should be set to the maximum absorbance of the imidazole compound, often in the range of 210-300 nm.[9][13]
-
Column Temperature: Ambient or controlled, for instance, at 35 °C.[13]
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase to create a 100 µg/mL solution.[10]
-
Standard Preparation: If quantifying against a reference standard, prepare a series of standard solutions with known concentrations (e.g., 10-100 mg/L) in the mobile phase.[8][11]
-
Injection: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions into the HPLC system.[13]
-
Analysis: Record the chromatograms. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
This protocol is for confirming the chemical structure and identifying impurities.
-
Objective: To confirm the identity of the synthesized this compound and to identify and potentially quantify any impurities present.[10]
-
Instrumentation: NMR spectrometer (e.g., 300 or 400 MHz).[6]
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6][10]
-
Data Acquisition: Acquire the proton (¹H) NMR spectrum using a standard pulse sequence. Ensure the spectral width covers the expected chemical shift range (typically 0-15 ppm).[10]
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.[10]
-
Analysis: Integrate the peaks. The chemical shifts, splitting patterns, and integration values are compared against the expected structure. Impurity peaks can be identified and, in quantitative NMR (qNMR), can be quantified relative to an internal standard.[14]
-
Thin-Layer Chromatography (TLC) Protocol
This protocol provides a rapid, qualitative assessment of purity.
-
Objective: To quickly check for the presence of impurities and monitor the progress of a reaction or purification.[6]
-
Materials: Silica gel G plates, a developing chamber, and appropriate solvents.[6]
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.
-
Spotting: Apply a small spot of the solution to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable solvent system and allow the solvent to move up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots, for example, under UV light or by exposure to iodine vapors.[6]
-
Analysis: The presence of multiple spots indicates impurities. The retention factor (Rf) can be calculated for each spot.
-
Quantitative Data Summary
While HPLC provides excellent quantitative data on relative purity, NMR can offer structural confirmation that ensures the major peak is indeed the target compound. The combination of these techniques provides a powerful and reliable assessment.[1][3]
Table 2: Example HPLC Purity Analysis Data for a Synthesized this compound
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 2.1 | 15,234 | 0.45 | Starting Material |
| 2 | 3.8 | 3,351,489 | 99.10 | This compound Product |
| 3 | 5.2 | 18,876 | 0.45 | Byproduct |
| Total | 3,385,600 | 100.00 |
This table illustrates a typical output from an HPLC analysis, where purity is determined by the area percentage of the product peak.
Table 3: Comparison of Purity Results from Orthogonal Methods
| Method | Purity Value | Information Conveyed |
| HPLC (Area %) | 99.10% | Provides the relative percentage of the main component compared to other UV-active impurities separated under the specific chromatographic conditions. |
| Quantitative ¹H NMR (wt/wt % vs. Internal Standard) | 98.8% | Provides an absolute purity value by weight, comparing the molar amount of the target compound to a certified internal standard. Confirms the structure of the 98.8% is the correct compound. |
This comparison highlights the complementary nature of HPLC and qNMR. While HPLC gives a precise measure of chromatographic purity, qNMR provides an absolute purity value and structural verification, leading to higher confidence in the final assessment.[14][15]
Visualizing the Analytical Workflow
Diagrams can effectively illustrate the logical flow and relationships between different stages and methods of purity assessment.
Caption: Workflow for purity verification of synthesized this compound.
Caption: Interrelationship of analytical methods for purity assessment.
Conclusion
For the rigorous assessment of synthesized this compound compounds, HPLC is an indispensable tool, offering high-resolution separation and precise quantification of purity.[2] However, relying on a single analytical technique is often insufficient for comprehensive characterization. The most robust approach involves a cross-validation strategy, integrating the quantitative data from HPLC with the unambiguous structural confirmation provided by NMR spectroscopy.[1][3] This dual-pronged methodology ensures not only that the compound is pure but also that it is the correct target molecule, a critical requirement for advancing compounds in research and drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Study on the Coordination Properties of 4H- and 2H-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coordination properties of 4H- and 2H-imidazole tautomers. Due to the greater stability of the 1H-tautomer, it is the most extensively studied form of imidazole in coordination chemistry. Consequently, direct experimental data on the coordination of the higher-energy 4H- and 2H-tautomers is limited. This guide leverages available experimental data, primarily for 1H-imidazole and its derivatives, and complements it with theoretical calculations to offer a comparative perspective on the coordination behavior of all three tautomers.
Introduction to Imidazole Tautomers and their Coordination
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. It can exist in three tautomeric forms: 1H-imidazole, 2H-imidazole, and 4H-imidazole. The 1H-tautomer is the most stable and, therefore, the most common form involved in coordination with metal ions. In this form, the "pyridine-like" nitrogen atom (N3) acts as the primary donor. The less stable 4H- and 2H-tautomers are challenging to isolate and study experimentally but can be stabilized through substitution or, potentially, through coordination to a metal center. Understanding the coordination properties of these less common tautomers is crucial for designing novel metal complexes with specific electronic and steric properties for applications in catalysis, materials science, and drug development.
Evaluating the Therapeutic Potential of 4H-Imidazole Derivatives Versus Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent feature in many clinically significant therapeutic agents. Among its various isomeric forms, the 4H-imidazole core has emerged as a promising template for the design of novel drug candidates with a wide spectrum of biological activities. This guide provides a comparative analysis of the therapeutic potential of this compound derivatives against established drugs in oncology, bacteriology, and mycology. The information herein is collated from preclinical studies to offer a quantitative and methodological resource for the research and drug development community.
Anticancer Potential: this compound-4-ones vs. Doxorubicin
This compound-4-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. In preclinical evaluations, their performance is often benchmarked against standard chemotherapeutic agents like doxorubicin.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound-4-one derivatives compared to doxorubicin against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound-4-one Derivative 1 | A549 | Lung Carcinoma | 0.15 | >794.6 | [1] |
| SW480 | Colon Adenocarcinoma | >32.4 | >32.4 | [1] | |
| This compound-4-one Derivative 2 | HeP2 | Laryngeal Carcinoma | 7.96 | Not Reported | [2] |
| HCT-116 | Colorectal Carcinoma | 12.51 | Not Reported | [2] | |
| Doxorubicin | A549 | Lung Carcinoma | 1.2 | Not Reported | [1] |
| HeP2 | Laryngeal Carcinoma | >10 | Not Reported | [2] | |
| HCT-116 | Colorectal Carcinoma | Not Reported | Not Reported | ||
| K562 | Chronic Myeloid Leukemia | 0.03 | Not Reported | [1] | |
| SK-N-DZ | Neuroblastoma | 0.05 | Not Reported | [1] |
Experimental Protocols
A detailed methodology for assessing the in vitro cytotoxicity of these compounds is crucial for the reproducibility and comparison of results. The most common method cited is the MTT assay.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HeP2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and doxorubicin in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).[3]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualization
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Antibacterial Potential: this compound-5-ones vs. Standard Antibiotics
Substituted imidazole-5-(4H)-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antibacterial Activity
The following table presents the MIC values for representative this compound-5-one derivatives against various bacterial strains, with a comparison to a standard antibiotic where available. Lower MIC values indicate greater antibacterial potency.
| Compound/Drug | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Imidazole-5-(4H)-one Derivative 3 | Staphylococcus aureus | Positive | 4 | [6] |
| Enterococcus faecalis | Positive | 16 | [6] | |
| Ciprofloxacin | Staphylococcus aureus | Positive | 0.25 | [6] |
| Enterococcus faecalis | Positive | 8 | [6] | |
| Escherichia coli | Negative | 0.063 | [6] | |
| Pseudomonas aeruginosa | Negative | 0.5 | [6] |
Experimental Protocols
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol 2: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound derivatives and control antibiotics (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Mandatory Visualization
Caption: Workflow for MIC determination by broth microdilution.
Antifungal Potential: this compound Derivatives vs. Fluconazole
Certain imidazole derivatives have demonstrated promising antifungal activity, including against strains resistant to common antifungal agents like fluconazole.
Data Presentation: Antifungal Activity
The following table shows the MIC values of imidazole derivatives against Candida albicans, including a fluconazole-resistant strain.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative 31 | Candida albicans (Fluconazole-resistant) | 8 | [7] |
| Imidazole Derivative 42 | Candida albicans (Fluconazole-resistant) | 8 | [7] |
| Fluconazole | Candida albicans (Fluconazole-resistant) | >64 | [7] |
Experimental Protocols
The antifungal susceptibility testing protocol is similar to the antibacterial testing, with modifications to the culture medium and incubation conditions.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the MIC of antifungal agents against yeast.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal strains (e.g., Candida albicans)
-
This compound derivatives and fluconazole
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the yeast from a 24-hour-old culture on Sabouraud Dextrose Agar.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution and Inoculation:
-
Follow the same serial dilution procedure as described in the antibacterial protocol, using RPMI-1640 as the diluent.
-
Inoculate the wells with the prepared fungal suspension.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.
-
Mandatory Visualization
Caption: Antifungal mechanism of azoles targeting ergosterol biosynthesis.
Conclusion
The preclinical data available to date suggests that this compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential across oncology, bacteriology, and mycology. Several derivatives have demonstrated comparable or, in some cases, superior in vitro activity to established drugs such as doxorubicin and fluconazole, particularly against resistant strains. The favorable selectivity profile of some anticancer this compound-4-ones highlights their potential for a wider therapeutic window compared to conventional chemotherapy.
Further research, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments, is warranted to fully elucidate the therapeutic promise of this chemical class and to identify lead candidates for clinical development. The standardized experimental protocols provided in this guide are intended to facilitate the robust and comparable evaluation of novel this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4H-Imidazole
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4H-imidazole. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a tautomer of the widely used chemical 1H-imidazole, is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may pose a risk to the unborn child.[1][2] Due to its hazardous nature, meticulous planning and execution of handling, storage, and disposal procedures are paramount. The information presented here is based on the safety protocols for imidazole (CAS #288-32-4), which are considered directly applicable due to the tautomeric relationship between the 1H and 4H forms.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Required when dusts are generated. |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood. |
| Small Spills (<25g) | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | May be necessary depending on the situation. |
| Large Spills (>25g) | Full-face respirator with appropriate cartridges | Chemical-resistant gloves | Chemical-resistant suit | Full-face, positive-pressure, air-supplied respirator. |
Note: Always inspect gloves for pinholes or tears before use.[3] Remove and dispose of contaminated PPE immediately.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general procedures must be followed when working with this compound.
Handling Solid this compound:
-
Work Area Preparation: All handling of solid this compound must be conducted in a certified laboratory chemical fume hood.[2] The work surface should be clean and free of clutter.
-
Personal Protective Equipment: At a minimum, wear chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[2]
-
Weighing: Use a dedicated, clean spatula and weighing boat. Avoid creating dust. If dust is generated, a respirator is required.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2]
Preparing Solutions of this compound:
-
Work Area and PPE: In addition to the standard PPE, a face shield and a chemical-resistant apron over the lab coat are required due to the increased risk of splashing. All work must be performed in a chemical fume hood.
-
Dissolving: Slowly add the solid this compound to the solvent. Be aware that dissolving corrosive solids can generate heat. Continuous stirring is recommended.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings (e.g., "Corrosive," "Reproductive Toxin").[2]
Emergency Response Plan
Immediate and correct action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Small Spill (<25g) | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated waste container. Clean the area with soap and water.[5] |
| Large Spill (>25g) | Evacuate the area immediately. Alert others and your supervisor. Call emergency services.[2] |
Disposal Plan: A Critical Final Step
Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.
-
Waste Collection: All this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, sealable, and chemically compatible hazardous waste container.[3][6]
-
Waste Segregation: Do not mix imidazole waste with other waste streams.[6] It should be segregated as a halogenated organic waste.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and associated hazard symbols.[6]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[6]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste vendor.[7] High-temperature incineration is the recommended method for the destruction of halogenated organic compounds.[7]
By adhering to these comprehensive safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
